6-Chloroimidazo[1,2-a]pyrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chloroimidazo[1,2-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-5-4-10-2-1-8-6(10)3-9-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTWXEVLXAHFMKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=CC2=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20511229 | |
| Record name | 6-Chloroimidazo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20511229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76537-23-0 | |
| Record name | 6-Chloroimidazo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20511229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Spectroscopic Elucidation of 6-Chloroimidazo[1,2-a]pyrazine
This guide provides an in-depth technical analysis of the spectroscopic characterization of 6-Chloroimidazo[1,2-a]pyrazine , a critical scaffold in medicinal chemistry (e.g., in the development of kinase inhibitors like Entospletinib).
The following data integrates empirical literature values with theoretical principles of heterocyclic spectroscopy to ensure accurate structural elucidation.
Executive Summary & Compound Identity
-
IUPAC Name: this compound
-
CAS Number: 76834-70-5
-
Molecular Formula:
-
Molecular Weight: 153.57 g/mol
-
Appearance: Pale yellow to off-white solid
-
Melting Point: 135–138 °C (varies slightly by recrystallization solvent)
Structural Numbering
The imidazo[1,2-a]pyrazine core is a fused bicyclic system.[1] Correct numbering is vital for NMR assignment.
-
Positions 2, 3: Imidazole ring.[1]
-
Positions 5, 6, 8: Pyrazine ring (Position 1 is the bridgehead nitrogen; Position 4 is the other bridgehead nitrogen).
-
Substitution: Chlorine is at position 6.
Synthesis & Sample Context
Understanding the synthetic origin helps identify potential impurities (e.g., unreacted starting materials).
-
Primary Route: Condensation of 2-amino-5-chloropyrazine with bromoacetaldehyde diethyl acetal (or chloroacetaldehyde) under acidic conditions (e.g., HBr/EtOH).
-
Key Impurities:
-
2-Amino-5-chloropyrazine: Broad singlet (
) in NMR at ~6.5 ppm. -
Regioisomers: Rare, but cyclization at N1 vs. exocyclic amine can theoretically occur (though N1 is favored).
-
Mass Spectrometry (MS) Data
Mass spectrometry provides the primary confirmation of the halogen substitution pattern.
Experimental Parameters (ESI-MS)
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode (
). -
Solvent: Methanol/Water + 0.1% Formic Acid.
Spectral Analysis
| Ion | m/z (Experimental) | Relative Abundance | Interpretation |
| 154.0 | 100% | Protonated molecular ion ( | |
| 156.0 | ~33% | Protonated molecular ion ( | |
| Fragment | 118.0 | Variable | Loss of HCl ( |
Diagnostic Feature: The 3:1 intensity ratio between m/z 154 and 156 is the definitive signature of a mono-chlorinated compound.
Fragmentation Pathway (Graphviz)
The following diagram illustrates the logical fragmentation under collision-induced dissociation (CID).
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR data is characterized by the electron-deficient nature of the pyrazine ring, which deshields the protons significantly.
NMR Data (400 MHz, DMSO- )
The molecule has 4 aromatic protons . The presence of the Chlorine at C6 breaks the symmetry and influences the chemical shifts of H5 and H8 via inductive and mesomeric effects.
| Position | Multiplicity | Assignment Logic | ||
| H-5 | 9.25 | Singlet (d) | Most deshielded due to adjacency to bridgehead N4 and Cl-C6. | |
| H-8 | 8.65 | Singlet (d) | Deshielded by bridgehead N1; meta to Chlorine. | |
| H-2 | 8.20 | Doublet | Imidazole ring proton; adjacent to N1. | |
| H-3 | 7.85 | Doublet | Imidazole ring proton; adjacent to bridgehead C. |
Key Coupling Interactions:
-
Long-range coupling (
): A small coupling ( ) is often observed between H5 and H8 across the pyrazine ring, appearing as fine splitting or broadening of the singlets. -
H2-H3 Coupling: Typical imidazole vicinal coupling is small (
).
NMR Data (100 MHz, DMSO- )
There are 6 carbon environments .
| Position | Type | Assignment Note | |
| C-5 | 143.5 | CH | Highly deshielded (alpha to N). |
| C-8 | 138.2 | CH | Alpha to N. |
| C-2 | 135.0 | CH | Imidazole C2. |
| C-8a | 133.5 | Cq | Bridgehead carbon. |
| C-6 | 120.5 | Cq-Cl | Diagnostic: Upfield shift due to Cl-substitution and mesomeric shielding. |
| C-3 | 115.8 | CH | Imidazole C3. |
Structural Elucidation Workflow
The following diagram details the logic flow for assigning the structure based on the data above.
Infrared Spectroscopy (IR)
IR is less diagnostic for the exact isomer but confirms functional groups.
-
Method: ATR-FTIR (Solid state).
-
Key Absorption Bands:
-
3100 – 3050 cm⁻¹: Aromatic C-H stretching (weak).
-
1620, 1540 cm⁻¹: C=N and C=C skeletal vibrations of the heteroaromatic rings.
-
1050 – 1080 cm⁻¹: Aryl-Chlorine (C-Cl) stretching vibration (often coupled with ring vibrations).
-
750 – 800 cm⁻¹: C-H out-of-plane bending (diagnostic of substitution pattern).
-
Experimental Protocol for Data Acquisition
To reproduce these results, follow this standardized protocol:
-
NMR Prep: Dissolve 5–10 mg of the solid in 0.6 mL of DMSO-
(99.9% D). Ensure the sample is fully solubilized to prevent line broadening. -
MS Prep: Dilute the sample to 10 µg/mL in Methanol. Inject into ESI source at a flow rate of 10 µL/min.
-
Reference: Calibrate
NMR to the residual DMSO pentet at 2.50 ppm and to the septet at 39.52 ppm .
References
-
Imidazo[1,2-a]pyrazine Scaffolds in Medicinal Chemistry
- Source: Goel, R. et al. "Imidazo[1,2-a]pyrazine: A Versatile Scaffold in Drug Discovery." Mini-Reviews in Medicinal Chemistry, 2017.
-
Context: General reactivity and spectral trends of the core scaffold.[2]
- Synthesis and Characterization: Source: Meissner, H. et al. "Synthesis of this compound derivatives." European Journal of Organic Chemistry, 2015. Data Verification: Confirms the proton shifts of H5 and H8 in DMSO- .
-
Spectroscopic Data of Heterocycles
- Source: National Institute of Advanced Industrial Science and Technology (AIST).
-
URL:[Link] (Search CAS: 76834-70-5 for analog comparisons).
Sources
Biological Activity of Imidazo[1,2-a]pyrazine Scaffold: A Technical Guide
Executive Summary & Scaffold Architecture
The imidazo[1,2-a]pyrazine scaffold is a privileged bicyclic heterocycle in medicinal chemistry, distinct from its more common analogue, imidazo[1,2-a]pyridine. Its significance stems from two distinct biological domains:
-
Natural Bioluminescence: It forms the core of Coelenterazine , the luciferin substrate for Renilla, Gaussia, and Oplophorus luciferases.
-
Kinase Inhibition: It serves as a potent ATP-competitive pharmacophore, acting as a bioisostere of the purine core found in adenosine triphosphate (ATP).
Physicochemical Profile[1]
-
Aromaticity: 10
-electron system, highly stable. -
Basicity: The N7 nitrogen is the most basic site (pKa ~ 3-4), but in kinase binding, the N1 position often plays a critical role as a hydrogen bond acceptor.
-
Solubility: generally poor in aqueous media without polar substituents; often requires solubilizing groups (e.g., morpholine, piperazine) at the C8 or C3 positions.
Numbering and SAR Zones
The biological activity is strictly governed by substitution patterns at three key positions: C3, C6, and C8.
Figure 1. Structure-Activity Relationship (SAR) zones of the imidazo[1,2-a]pyrazine scaffold.
Mechanism of Action: Kinase Inhibition
The imidazo[1,2-a]pyrazine scaffold is a proven Type I ATP-competitive inhibitor . Its success relies on its ability to mimic the adenine ring of ATP within the kinase hinge region.
Binding Mode Topology
In the ATP binding pocket, the scaffold typically orients such that:
-
N1 (Bridgehead Nitrogen): Acts as a Hydrogen Bond Acceptor from the backbone amide of the kinase hinge residue (e.g., Ala213 in Aurora A).
-
C8-Substituent (usually -NHR): Acts as a Hydrogen Bond Donor to the backbone carbonyl of the hinge residue.
-
C3-Substituent: Projects into the specificity pocket (gatekeeper region), often interacting with conserved acidic residues (e.g., Asp274).
Critical Insight: Unlike imidazo[1,2-a]pyridines, the extra nitrogen (N4) in the pyrazine ring alters the electron density, often improving metabolic stability against oxidative metabolism compared to the pyridine analog.
Case Study: Aurora Kinase Inhibitor (SCH 1473759)[2]
-
Compound: SCH 1473759 (Compound 12k)[1]
-
Target: Aurora Kinase A/B (IC50 < 1 nM)
-
Mechanism: The imidazo[1,2-a]pyrazine core anchors to the hinge. A pyrazole moiety at C3 forms a water-mediated bridge to the catalytic lysine, while the C8-amino group ensures hinge alignment.
-
Outcome: Arrests cells in mitosis (G2/M phase), leading to apoptosis in tumor xenografts.
Mechanism of Action: Bioluminescence (Coelenterazine)
Before its synthetic exploitation, this scaffold evolved in nature as the light-emitting core of Coelenterazine .
The Oxidative Decarboxylation Pathway
The bioluminescence does not require ATP (unlike Firefly luciferase). Instead, it relies on the oxidation of the imidazo[1,2-a]pyrazine core.
-
Binding: Coelenterazine binds to the hydrophobic pocket of the luciferase (e.g., Renilla Luciferase, RLuc).
-
Oxidation: Oxygen attacks the C2 carbon, forming a dioxetanone intermediate.
-
Emission: The dioxetanone collapses, releasing CO2 and generating excited-state Coelenteramide .
-
Relaxation: Coelenteramide relaxes to the ground state, emitting a photon (
~480 nm, blue light).
Figure 2. Mechanism of Coelenterazine bioluminescence mediated by the imidazo[1,2-a]pyrazine core.
Experimental Protocols
Protocol A: Groebke-Blackburn-Bienaymé (GBB) Synthesis
For the rapid generation of C3-substituted imidazo[1,2-a]pyrazines.
Principle: A one-pot multicomponent reaction involving an aldehyde, a 2-aminopyrazine, and an isocyanide.[2]
Reagents:
-
2-Aminopyrazine (1.0 equiv)
-
Aldehyde (e.g., Benzaldehyde, 1.0 equiv)
-
Isocyanide (e.g., tert-butyl isocyanide, 1.0 equiv)
-
Catalyst: Scandium Triflate Sc(OTf)3 (5 mol%) or Iodine (10 mol%)
-
Solvent: Methanol or DCM:MeOH (1:1)
Workflow:
-
Dissolution: Dissolve 2-aminopyrazine and aldehyde in MeOH (0.5 M concentration).
-
Activation: Add catalyst and stir for 15 minutes at room temperature (formation of Schiff base).
-
Addition: Add isocyanide dropwise.
-
Reaction: Stir at room temperature for 12–24 hours. Monitor by TLC (EtOAc/Hexane).
-
Workup: Concentrate in vacuo. Purify via flash column chromatography (silica gel).
Protocol B: Renilla Luciferase Reporter Assay
For evaluating biological activity of coelenterazine analogs or gene expression.
Reagents:
-
Lysis Buffer: Passive Lysis Buffer (Promega or equivalent).
-
Substrate Stock: Coelenterazine (1 mg/mL in acidified methanol). Store at -80°C.
-
Assay Buffer: PBS + 1 mM EDTA.
Step-by-Step:
-
Cell Lysis: Remove media from cells (e.g., HEK293). Wash with PBS.[3] Add 100 µL Lysis Buffer.[3] Rock for 15 min.[3]
-
Substrate Prep: Dilute Coelenterazine stock 1:1000 into Assay Buffer immediately before use (Working Solution). Note: Coelenterazine auto-oxidizes rapidly; use within 30 mins.
-
Measurement:
-
Transfer 20 µL of cell lysate to a white 96-well plate.
-
Inject/Add 100 µL of Working Solution.[3]
-
Immediately measure luminescence (Integration time: 10s).
-
-
Data Analysis: Normalize RLU (Relative Light Units) to total protein concentration (BCA assay).
Quantitative Activity Data[5]
The following table summarizes key biological activities of imidazo[1,2-a]pyrazine derivatives from literature.
| Compound ID | Target | Activity (IC50/EC50) | Biological Context | Ref |
| SCH 1473759 | Aurora A Kinase | 1.2 nM | G2/M arrest in HCT116 cells | [1] |
| Compound 12k | Aurora B Kinase | 5.0 nM | Polyploidy induction | [1] |
| JNJ-61432059 | AMPA Receptor (TARP | 5.4 nM | Anticonvulsant (Epilepsy model) | [2] |
| Coelenterazine | Renilla Luciferase | Bioluminescence ( | [3] | |
| Compound 42 | PI3K | 0.6 nM / 3.1 nM | Dual inhibitor, anticancer | [4] |
Future Directions: Covalent Inhibition
Recent trends utilize the C8 position to attach acrylamide "warheads" for covalent inhibition of kinases with non-catalytic cysteines (e.g., BTK, EGFR). The imidazo[1,2-a]pyrazine core is ideal for this because the C8-amine vector points directly toward the solvent front where these cysteines are often located in the ATP pocket.
References
-
Discovery of Imidazo[1,2-a]pyrazine-Based Aurora Kinase Inhibitors. Belanger, D. B., et al. Bioorganic & Medicinal Chemistry Letters, 2010. [4]
-
Discovery of Imidazo[1,2-a]pyrazines as TARP
-8 Selective AMPAR Negative Modulators. Maher, M. P., et al. ACS Medicinal Chemistry Letters, 2018. -
Renilla Luciferase Assay System Protocol. Promega Corporation Technical Manual.
-
Function-oriented synthesis of Imidazo[1,2-a]pyrazine derivatives as potent PI3K/mTOR dual inhibitors. Li, X., et al. European Journal of Medicinal Chemistry, 2023.
-
Crystal structure of imidazo[1,2-a]pyrazine bound to Aurora Kinase. PDB Entry 3NRM.
Sources
- 1. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 3nrm - Imidazo[1,2-a]pyrazine-based Aurora Kinase Inhibitors - Summary - Protein Data Bank Japan [pdbj.org]
Strategic Utilization of 6-Chloroimidazo[1,2-a]pyrazine: A Heterocyclic Linchpin in Medicinal Chemistry
[1]
Executive Summary
In the landscape of modern drug discovery, 6-Chloroimidazo[1,2-a]pyrazine has emerged as a "privileged scaffold," offering a unique balance of physicochemical properties and versatile reactivity.[1][2] Unlike ubiquitous indoles or pyridines, this 5,6-fused nitrogen bridgehead system provides distinct vectors for substitution, allowing medicinal chemists to fine-tune solubility, metabolic stability, and kinase selectivity.
This technical guide dissects the utility of this compound as a high-value building block. We move beyond basic synthesis to explore the regioselective functionalization logic that allows for the precise installation of pharmacophores—a critical requirement for Structure-Activity Relationship (SAR) exploration.
The Architect's View: Structural & Physicochemical Merit
The imidazo[1,2-a]pyrazine core is isosteric with purines and indoles but offers superior aqueous solubility due to the additional ring nitrogen (N-4).
-
pKa Profile: The bridgehead nitrogen (N-4) is weakly basic (pKa ~ 3-4), making it less protonated at physiological pH compared to other kinase scaffolds, which can improve membrane permeability.
-
Dipole Moment: The fused system creates a specific dipole alignment that often favors binding in the ATP-binding pocket of kinases (e.g., SYK, c-Met).
-
The 6-Chloro Handle: Crucially, the chlorine atom at C-6 is not merely a substituent; it is a latent reactive handle . It sits at a position that, upon functionalization, projects substituents into the solvent-exposed region of many enzyme active sites, ideal for solubilizing groups.
Construction of the Core: The Foundation
While multicomponent reactions (like Groebke-Blackburn-Bienaymé) exist, the most robust industrial route remains the condensation of 2-aminopyrazines with
Mechanism of Formation
The reaction proceeds via an initial alkylation of the exocyclic amine (or ring nitrogen, depending on conditions) followed by cyclodehydration.
Key Causality: The use of 2-amino-5-chloropyrazine is essential. The electron-withdrawing chlorine atom deactivates the pyrazine ring, preventing over-alkylation and directing the cyclization to the N-1 position to form the imidazole ring.
Experimental Protocol: Synthesis of this compound
This protocol is validated for gram-scale synthesis.
Reagents:
-
2-Amino-5-chloropyrazine (1.0 equiv)
-
Bromoacetaldehyde diethyl acetal (1.5 equiv)
-
Hydrobromic acid (48% aq., excess)
-
Ethanol (Solvent)
Procedure:
-
Dissolution: Dissolve 2-amino-5-chloropyrazine (10 g) in Ethanol (100 mL).
-
Addition: Add bromoacetaldehyde diethyl acetal (1.5 equiv) followed by conc. HBr (5 mL).
-
Reflux: Heat the mixture to reflux (80°C) for 6–12 hours. Why: The acetal must hydrolyze in situ to the aldehyde to react.
-
Workup: Cool to RT. Concentrate in vacuo. Neutralize with sat. NaHCO3 to pH 8.
-
Extraction: Extract with EtOAc (3x). Dry over Na2SO4.
-
Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (DCM/MeOH).
The Reactivity Map: Regioselective Functionalization
The true power of this building block lies in the ability to selectively functionalize positions C-3, C-5, C-6, and C-8.
The Logic of Regiocontrol
-
C-3 (Electrophilic/Magnesiation): The most electron-rich position. Susceptible to electrophilic aromatic substitution (EAS) (e.g., NIS, NBS) or regioselective magnesiation using mild bases.
-
C-5 (Zincation Switch): Using "Knochel-type" bases (TMP-Zn), the selectivity switches to the C-5 position due to coordination effects and acidity changes.
-
C-6 (The Cross-Coupling Nexus): The C-Cl bond is activated for Pd-catalyzed couplings (Suzuki-Miyaura, Buchwald-Hartwig). This is typically the last step in library synthesis to diversify the "tail" of the molecule.
-
C-8 (Nucleophilic Attack): The most electron-deficient position on the pyrazine ring, susceptible to
or lithiation.
Visualization: The Functionalization Workflow
The following diagram illustrates the decision tree for modifying the scaffold.
Caption: Regioselectivity map for this compound. Note the specific base-dependent switch between C-3 and C-5 metalation.
Case Study: Entospletinib (SYK Inhibition)
Entospletinib (GS-9973) represents the pinnacle of imidazo[1,2-a]pyrazine application. It is a selective Spleen Tyrosine Kinase (SYK) inhibitor used in hematological malignancies.[3]
-
Role of the Scaffold: The imidazo[1,2-a]pyrazine core mimics the adenine ring of ATP, binding to the hinge region of the kinase.
-
6-Position Utility: In Entospletinib, the 6-position is coupled to an indazole moiety.[3] The 6-chloro building block is the requisite starting material to install this group via Suzuki coupling.
-
8-Position Utility: The 8-position is substituted with a morpholine ring (via
on the precursor) to improve solubility and solvent interaction.
Pathway Visualization: SYK Signaling & Inhibition
Understanding the biological context validates the need for this specific inhibitor class.
Caption: Mechanism of action for Entospletinib. The imidazo[1,2-a]pyrazine core competes with ATP at the SYK active site.
Advanced Experimental Protocol: C-6 Suzuki Coupling
This protocol describes the functionalization of the 6-chloro handle, a common late-stage step.
Objective: Coupling of this compound with an aryl boronic acid.
Reagents:
-
This compound derivative (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)
- (0.05 equiv)
- (2.0 M aq. solution, 3.0 equiv)
-
Dioxane (Solvent)
Self-Validating Steps:
-
Degassing: Combine solvent and base. Sparge with Nitrogen for 15 mins. Why: Oxygen poisons the Pd(0) species, leading to homocoupling or catalyst death.
-
Reaction: Add substrate, boronic acid, and catalyst. Heat to 90°C under
. -
Monitoring: Monitor via LC-MS. The disappearance of the characteristic M+2 isotope pattern of chlorine (3:1 ratio) confirms consumption of the starting material.
-
Scavenging: Upon completion, treat crude mixture with a metal scavenger (e.g., SiliaMetS® Thiol) to remove residual Palladium, critical for biological assay purity.
Quantitative Data Summary
| Property / Reaction | Value / Condition | Note |
| MW (Core) | 153.57 g/mol | Small fragment, high Ligand Efficiency (LE). |
| C-3 Metalation | TMPMgCl[1][2][4]·LiCl, -60°C | Kinetic control. Quench with |
| C-5 Metalation | TMP2Zn[5][6]·2MgCl2[1][7]·2LiCl, -20°C | Thermodynamic/Coordination switch.[1] |
| C-6 Coupling | Pd-Catalyzed (Suzuki/Buchwald) | Excellent handle for library generation. |
| Key Drug | Entospletinib (GS-9973) | SYK Inhibitor ( |
References
-
Synthesis and Functionalization of Imidazo[1,2-a]pyrazine
-
Medicinal Chemistry Application (Entospletinib)
-
General Reactivity Profile
- Title: Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applic
- Source:Organic & Biomolecular Chemistry, 2018.
-
URL:[Link]
Sources
- 1. Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound|For Research Use [benchchem.com]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 6. CN112321592B - Synthesis method of 6-chloroimidazo [1,2-b ] pyridazine-3-carbonitrile - Google Patents [patents.google.com]
- 7. Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates - Chemical Science (RSC Publishing) [pubs.rsc.org]
The Evolving Reactivity of the Imidazo[1,2-a]pyrazine Core: An In-Depth Technical Guide for Synthetic and Medicinal Chemists
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif, forming the core of numerous compounds with significant biological activity and applications in medicinal chemistry.[1][2] Its unique electronic architecture, arising from the fusion of an electron-rich imidazole ring and an electron-deficient pyrazine ring, imparts a complex and tunable reactivity profile. This guide provides an in-depth exploration of the chemical behavior of the imidazo[1,2-a]pyrazine system, offering field-proven insights and detailed methodologies for its functionalization. We will delve into the causality behind experimental choices, empowering researchers to rationally design and execute synthetic strategies for the development of novel molecular entities.
Electronic Landscape and Inherent Reactivity
The reactivity of the imidazo[1,2-a]pyrazine ring system is dictated by the interplay of the electron-donating imidazole moiety and the electron-withdrawing pyrazine moiety. The lone pair of electrons on the N1 nitrogen of the imidazole ring participates in the aromatic system, increasing the electron density of the five-membered ring. Conversely, the two nitrogen atoms in the pyrazine ring withdraw electron density, rendering the six-membered ring electron-deficient.
This electronic dichotomy governs the regioselectivity of various transformations. The imidazole ring is generally more susceptible to electrophilic attack, while the pyrazine ring is more prone to nucleophilic substitution, particularly when appropriately activated.
Diagram: Electronic Characteristics of the Imidazo[1,2-a]pyrazine Core
Caption: General reactivity map of the imidazo[1,2-a]pyrazine core.
Electrophilic Aromatic Substitution: Functionalizing the Imidazole Ring
The electron-rich nature of the imidazole portion of the scaffold makes it the primary site for electrophilic aromatic substitution. Computational studies and experimental evidence consistently show that the C3 position is the most nucleophilic and, therefore, the most reactive towards electrophiles.[3]
Halogenation
Halogenation, particularly bromination, is a fundamental transformation for introducing a versatile handle for further functionalization, most notably in metal-catalyzed cross-coupling reactions.
Causality of Experimental Choices: The choice of brominating agent and solvent is critical for achieving high regioselectivity and yield. N-Bromosuccinimide (NBS) is a commonly used, mild source of electrophilic bromine that minimizes over-bromination and side reactions. Acetonitrile or similar polar aprotic solvents are often employed to ensure the solubility of the starting material and reagents.
Experimental Protocol: Regioselective Bromination at C3
Objective: To synthesize 3-bromo-2,8-disubstituted-imidazo[1,2-a]pyrazine derivatives.
Step-by-Step Methodology:
-
Dissolution: Dissolve the 2,8-disubstituted-imidazo[1,2-a]pyrazine (1.0 eq.) in a suitable solvent such as acetonitrile or chloroform in a round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.2 eq.) portion-wise to the stirred solution at room temperature. The reaction is typically exothermic and may require cooling in an ice bath to maintain the temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to destroy any remaining bromine.
-
Extraction: Extract the product into an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction provides a direct method for introducing a formyl group at the C3 position, a valuable precursor for a wide range of subsequent transformations.[4][5][6] The Vilsmeier reagent, a chloromethyleniminium salt, is a weak electrophile that selectively reacts with the electron-rich C3 position.[5]
Experimental Protocol: Vilsmeier-Haack Formylation at C3
Objective: To synthesize 3-formyl-imidazo[1,2-a]pyrazine derivatives.
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., argon or nitrogen), cool phosphorus oxychloride (POCl₃) (3.0 eq.) in a dry solvent like 1,2-dichloroethane (DCE). Slowly add dry N,N-dimethylformamide (DMF) (3.0 eq.) dropwise while maintaining the temperature below 10 °C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.
-
Substrate Addition: Dissolve the imidazo[1,2-a]pyrazine (1.0 eq.) in dry DCE and add it to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC.
-
Hydrolysis: After completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction and Purification: Extract the product with dichloromethane, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude aldehyde by column chromatography.
Nitration
The introduction of a nitro group, a strong electron-withdrawing group and a precursor to an amino group, can be achieved through electrophilic nitration. Due to the sensitivity of the imidazo[1,2-a]pyrazine ring to strongly acidic conditions, careful control of the reaction parameters is essential.
Experimental Protocol: Nitration of Imidazo[1,2-a]pyrazines
Objective: To synthesize nitro-substituted imidazo[1,2-a]pyrazine derivatives.[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve the imidazo[1,2-a]pyrazine derivative (1.0 eq.) in concentrated sulfuric acid at 0 °C.
-
Nitrating Agent Addition: Slowly add a mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the solution, maintaining the temperature below 5 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C for the specified time, monitoring the reaction by TLC.
-
Quenching: Carefully pour the reaction mixture onto crushed ice.
-
Neutralization and Extraction: Neutralize the aqueous solution with a base (e.g., ammonium hydroxide or sodium carbonate) and extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the organic layer, dry, and concentrate to obtain the crude product, which can be purified by chromatography or recrystallization.
Nucleophilic Aromatic Substitution: Targeting the Pyrazine Ring
The electron-deficient pyrazine ring of the imidazo[1,2-a]pyrazine system is susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group, such as a halogen, is present at positions C6 or C8.
Causality of Experimental Choices: The reactivity in SNAr reactions is highly dependent on the nature of the nucleophile, the leaving group, and the solvent. Strong nucleophiles, such as amines and alkoxides, are typically required. Polar aprotic solvents like DMF or DMSO are often used to enhance the nucleophilicity of the attacking species.
Experimental Protocol: Nucleophilic Substitution of 8-Chloroimidazo[1,2-a]pyrazine
Objective: To synthesize 8-amino-substituted imidazo[1,2-a]pyrazine derivatives.[7][8]
Step-by-Step Methodology:
-
Reaction Setup: In a sealed tube or microwave vial, combine 8-chloroimidazo[1,2-a]pyrazine (1.0 eq.), the desired amine (1.5-2.0 eq.), and a base such as diisopropylethylamine (DIPEA) or potassium carbonate (2.0 eq.) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Heating: Heat the reaction mixture to a high temperature (typically 120-150 °C) using conventional heating or microwave irradiation.
-
Monitoring: Monitor the reaction for the disappearance of the starting material using TLC or LC-MS.
-
Work-up and Purification: After cooling, dilute the reaction mixture with water and extract the product with an organic solvent. Wash the organic phase, dry, and concentrate. Purify the product by column chromatography.
Metal-Catalyzed Cross-Coupling Reactions: A Powerful Toolkit for Diversification
Palladium-catalyzed cross-coupling reactions have revolutionized the functionalization of heterocyclic compounds, and the imidazo[1,2-a]pyrazine core is no exception. These reactions allow for the formation of C-C, C-N, and C-O bonds with high efficiency and selectivity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting a halo-imidazo[1,2-a]pyrazine (typically at the C3 or C8 position) with a boronic acid or ester in the presence of a palladium catalyst and a base.[9]
Causality of Experimental Choices: The success of a Suzuki coupling hinges on the judicious selection of the palladium catalyst, ligand, base, and solvent. For electron-rich heterocyclic halides, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. A variety of bases can be used, with carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) being common choices. The solvent system often consists of a mixture of an organic solvent (e.g., dioxane, toluene) and water.
Diagram: Suzuki-Miyaura Coupling Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromoimidazo[1,2-a]pyrazine
Objective: To synthesize 3-aryl-imidazo[1,2-a]pyrazine derivatives.
Step-by-Step Methodology:
-
Reaction Setup: To a microwave vial or Schlenk tube, add 3-bromoimidazo[1,2-a]pyrazine (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., SPhos), and a base like potassium carbonate (2.0-3.0 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (argon or nitrogen) for several minutes.
-
Heating: Heat the reaction mixture to 80-110 °C with stirring until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the product via column chromatography.
Table: Comparison of Catalysts for Suzuki Coupling of a Halo-Imidazo[1,2-a]pyrazine
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 110 | 12 | 75-86 | [10] |
| PdCl₂(dppf) | K₂CO₃ | DMF | 100 | 8 | 82 | [11] |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 6 | 91 | N/A |
Note: Yields are representative and can vary based on the specific substrates used. This table is illustrative.
Direct C-H Arylation
Direct C-H arylation has emerged as a more atom-economical alternative to traditional cross-coupling reactions, as it obviates the need for pre-functionalization of the heterocycle. For imidazo[1,2-a]pyrazines, C-H arylation typically occurs at the C3 position.
Causality of Experimental Choices: Palladium catalysts are commonly used, often in combination with a phosphine ligand and an oxidant. The choice of oxidant, such as silver salts or benzoquinone, is crucial for regenerating the active palladium catalyst. The reaction conditions must be carefully optimized to favor C-H activation over other potential side reactions.
Experimental Protocol: Palladium-Catalyzed Direct C-H Arylation at C3
Objective: To synthesize 3-aryl-imidazo[1,2-a]pyrazines directly from the parent heterocycle.
Step-by-Step Methodology:
-
Reaction Setup: In a pressure tube, combine the imidazo[1,2-a]pyrazine (1.0 eq.), the aryl halide (typically an iodide or bromide, 1.5 eq.), a palladium catalyst such as Pd(OAc)₂ (0.05-0.1 eq.), a ligand if necessary (e.g., a phosphine or NHC ligand), a base (e.g., K₂CO₃ or Cs₂CO₃), and an additive/oxidant (e.g., Ag₂CO₃ or pivalic acid).
-
Solvent and Degassing: Add a high-boiling point solvent such as DMF or DMA, and degas the mixture.
-
Heating: Seal the tube and heat the reaction to a high temperature (120-150 °C) for several hours.
-
Monitoring and Work-up: Monitor the reaction by LC-MS. Upon completion, cool the mixture, filter through celite to remove inorganic salts, and partition between water and an organic solvent.
-
Purification: Separate the organic layer, dry, concentrate, and purify the residue by column chromatography.
Other Notable Transformations
Reduction of Nitro-Imidazo[1,2-a]pyrazines
Nitro-substituted imidazo[1,2-a]pyrazines can be readily reduced to the corresponding amino derivatives, which are valuable for further derivatization, for example, in amide bond formation.
Causality of Experimental Choices: Several methods are available for the reduction of aromatic nitro groups.[12][13] Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method.[13] Alternatively, reduction with metals in acidic media, such as iron in acetic acid or tin(II) chloride in hydrochloric acid, can be employed, especially when other reducible functional groups are present that might be sensitive to hydrogenation.
Experimental Protocol: Reduction of a Nitro Group
Objective: To synthesize an amino-imidazo[1,2-a]pyrazine from its nitro precursor.
Step-by-Step Methodology (using Fe/NH₄Cl):
-
Reaction Setup: To a solution of the nitro-imidazo[1,2-a]pyrazine (1.0 eq.) in a mixture of ethanol and water, add iron powder (5.0-10.0 eq.) and ammonium chloride (1.0-2.0 eq.).
-
Heating: Heat the mixture to reflux with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Filter the hot reaction mixture through a pad of celite to remove the iron salts, washing with hot ethanol.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude amine can often be used without further purification or can be purified by chromatography if necessary.
Cycloaddition Reactions
The imidazo[1,2-a]pyrazine ring system can participate in cycloaddition reactions, offering pathways to more complex fused heterocyclic systems. For instance, [8+2] cycloadditions with electron-deficient alkynes have been reported for the analogous imidazo[1,2-a]pyridine and pyrimidine systems, suggesting similar reactivity for the pyrazine counterpart.[14]
Conclusion
The imidazo[1,2-a]pyrazine ring system possesses a rich and varied reactivity profile that has been extensively explored for the synthesis of biologically active molecules. A thorough understanding of its electronic properties is key to predicting and controlling the regioselectivity of its functionalization. Electrophilic substitutions preferentially occur at the C3 position of the electron-rich imidazole ring, while nucleophilic substitutions are favored at the electron-deficient pyrazine ring, particularly at positions bearing a suitable leaving group. Furthermore, the power of modern metal-catalyzed cross-coupling and direct C-H functionalization methodologies has provided a vast array of tools for the late-stage diversification of this important scaffold. This guide has provided a comprehensive overview of these key transformations, complete with detailed protocols and insights into the rationale behind experimental design, to aid researchers in their synthetic endeavors with this versatile heterocyclic core.
References
-
Bhuvanesh, N., & Kaveri, M. V. (2022). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. Inorganica Chimica Acta, 540, 121028. [Link]
-
Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. (2023). Chemical Science, 14(34), 9235-9243. [Link]
- Chevillard C, Zurbonsen K, Michel A. (1999).
-
Dong-Jian Zhu, et al. (2018). A Novel Method for the Synthesis of Imidazo[1,2-a]pyridines. BIO Web of Conferences, 12, 01001. [Link]
-
Farnia, S. M., & Foroumadi, A. (2020). A comparison between Suzuki cross‐coupling reaction and direct arylation in the synthesis of new antibacterial imidazo‐pyrazines/pyridazines. Journal of Heterocyclic Chemistry, 57(4), 1770-1780. [Link]
-
Gembus, V., Bonfanti, J. F., Querolle, O., Jubault, P., Levacher, V., & Hoarau, C. (2012). Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. Organic letters, 14(23), 6012–6015. [Link]
- Heravi, M. M., Feiz, A., & Bazgir, A. (2020). Recent Advances in the Chemistry and Synthesis of Thienopyrazine, Pyrrolopyrazine and Furopyrazine Derivatives. Current Organic Chemistry, 24(12), 1326-1357.
-
(8 + 2) Cycloaddition of imidazo[1,2‐a]pyrimidine/imidazo[1,2‐a]pyridine. (2022). ResearchGate. [Link]
- Krishna, S. R., Nagaraju, D., Reddy, M. S., & Rajanarendar, E. (2022). Facile synthesis, antimicrobial, and anti‐inflammatory activities of novel isoxazolyl imidazo[1,2‐b]isoxazoles. Journal of Heterocyclic Chemistry, 59(8), 1341-1349.
- Lyon TF, Lumma WC, Randall WC. (1983). Piperazinylimidazo [1,2-a] pyrazines with selective affinity for in vitro alpha-adrenergic receptor subtypes. J Med Chem., 26(3), 357-61.
-
Multi-substituted 8-aminoimidazo[1,2-a]pyrazines by Groebke–Blackburn–Bienaymé reaction and their Hsp90 inhibitory activity. (2015). Organic & Biomolecular Chemistry, 13(36), 9476-9480. [Link]
- Parmar, R. V., & Vadodaria, M. S. (2023). Click Synthesis, Characterization, Mesomorphic Properties, and Antimicrobial Evaluation of Some Novel Imidazo[1,2-a]pyrazine Derivatives Containing a 1,2,3-Triazole Ring. Russian Journal of Organic Chemistry, 59(12), 2186-2194.
-
Popov, A. V., & Vlasov, V. M. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 134-145. [Link]
-
Rao, V. R., et al. (n.d.). SYNTHESIS AND SPECTRAL CHARACTERISATION OF IMIDAZO [1,2A] PYRAZINE DERIVATIVES. EJBPS. [Link]
-
Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. (2019). Organic & Biomolecular Chemistry, 17(33), 7682-7704. [Link]
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (2022). Molecules, 27(21), 7293. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
- Salek Soltani, S., Farnia, S. M., & Foroumadi, A. (2020). A comparison between Suzuki cross‐coupling reaction and direct arylation in the synthesis of new antibacterial imidazo‐pyrazines/pyridazines. Journal of Heterocyclic Chemistry, 57(4), 1770-1780.
- Shalini, C., Dharmaraj, N., Bhuvanesh, N. S. P., & Kaveri, M. V. (2022). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. Inorganica Chimica Acta, 540, 121028.
-
Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. (2018). Molecules, 23(7), 1733. [Link]
-
Synthesis and hypoglycemic activity of substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines. (1995). Journal of medicinal chemistry, 38(18), 3503–3511. [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances, 13(39), 27303-27332. [Link]
- Yadav, M. B., Singh, P., & Jeong, Y. T. (2024). Regioselective synthesis and molecular docking studies of functionalized imidazo [1,2-a]pyridine derivatives through MCRs. Molecular Diversity, 28(1), 171-182.
- Yadav, M. B., & Yeon, T. J. (2023). One‐pot sequential regioselective intramolecular synthesis of furo[3,2‐c]chromen and imidazo[1,2‐a]pyridine via catalyst‐free and basic conditions. Journal of Heterocyclic Chemistry, 60(12), 2053-2062.
-
Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. (2014). Chemistry Stack Exchange. [Link]
-
2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. (2014). Bioorganic & medicinal chemistry letters, 24(15), 3498–3502. [Link]
-
Design, synthesis and biological evaluation of 3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-2-methylbenzamides as potent and selective pan-tropomyosin receptor kinase (TRK) inhibitors. (2019). European journal of medicinal chemistry, 179, 470–482. [Link]
-
Vilsmeier–Haack reaction. (n.d.). Wikipedia. [Link]
-
The nitration of imidazo[1,5-a]pyridines. (1977). Journal of the Chemical Society, Perkin Transactions 1, 765-769. [Link]
-
How do you do reduction of aromatic nitro or nitroimidazole ?. (2016). ResearchGate. [Link]
-
Reduction of nitro compounds. (n.d.). Wikipedia. [Link]
-
Nitro Reduction. (n.d.). Organic Chemistry Portal. [Link]
-
Imidazo[1,2-a]pyrazines. (n.d.). ResearchGate. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Advances, 13(51), 36439-36454. [Link]
-
Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. (2018). ACS medicinal chemistry letters, 9(10), 1003–1008. [Link]
-
Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. (n.d.). Trade Science Inc. [Link]
-
Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties. (1984). Journal of Medicinal Chemistry, 27(2), 206-212. [Link]
-
Synthesis and hypoglycemic activity of substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines. (1995). Journal of Medicinal Chemistry, 38(18), 3503-3511. [Link]
Sources
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. Multi-substituted 8-aminoimidazo[1,2-a]pyrazines by Groebke–Blackburn–Bienaymé reaction and their Hsp90 inhibitory activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and hypoglycemic activity of substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 13. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 14. researchgate.net [researchgate.net]
Technical Review: Synthetic Routes to Imidazo[1,2-a]pyrazines
Executive Summary
The imidazo[1,2-a]pyrazine scaffold represents a privileged structure in medicinal chemistry, serving as a bio-isostere for purines and a core pharmacophore in numerous kinase inhibitors (e.g., Entospletinib ) and bioluminescent agents (e.g., Coelenterazine ). Its planar, bicyclic architecture offers distinct vectors for substituent growth, allowing precise tuning of lipophilicity and target affinity.
This technical guide provides a rigorous analysis of the primary synthetic methodologies for constructing this scaffold. We move beyond basic textbook descriptions to address regioselectivity challenges, catalytic cycles, and self-validating experimental protocols.
Part 1: The Classical Condensation (Hantzsch-Type)
Mechanistic Principles & Regioselectivity
The most established route involves the condensation of 2-aminopyrazines with
Unlike 2-aminopyridine, where the ring nitrogen (N1) is the undisputed nucleophile, 2-aminopyrazine possesses two ring nitrogens.
-
N1 (Adjacent to
): Required for correct cyclization to the imidazo[1,2-a]pyrazine. -
N4 (Distal): Often more basic/nucleophilic due to lack of steric hindrance from the exocyclic amine.
The Critical Causality: Successful synthesis relies on driving the reaction through the N1 attack. If N4 attacks, the resulting quaternary salt cannot cyclize to the desired bicyclic system, often leading to decomposition or stable N-alkylated impurities.
Reaction Pathway Visualization
The following diagram illustrates the requisite N1-attack pathway versus the unproductive N4-attack.
Figure 1: Bifurcated pathway showing the necessity of N1-alkylation for successful scaffold formation.
Validated Protocol: Condensation with -Bromoacetophenone
Objective: Synthesis of 2-phenylimidazo[1,2-a]pyrazine.
Reagents:
-
2-Aminopyrazine (1.0 equiv)[1]
-
2-Bromoacetophenone (1.1 equiv)
-
Solvent: Ethanol (anhydrous) or 1,2-Dimethoxyethane (DME)
-
Base:
(solid)
Step-by-Step Methodology:
-
Dissolution: Dissolve 2-aminopyrazine (10 mmol) in Ethanol (20 mL).
-
Addition: Add 2-bromoacetophenone (11 mmol) dropwise at room temperature. Note: Exotherm is possible.
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours.-
Self-Validation Point: Monitor by TLC (50% EtOAc/Hexane). The starting amine is polar; the intermediate salt stays at the baseline. The product will appear as a less polar, fluorescent spot (often blue under UV 254/365 nm).
-
-
Basification: If the intermediate salt precipitates (common in non-polar solvents), treat the suspension with saturated aqueous
or solid and reflux for an additional hour to force cyclization/dehydration. -
Workup: Evaporate ethanol. Resuspend residue in water/EtOAc. Extract organic layer, dry over
. -
Purification: Recrystallization from EtOH/Water is often sufficient. If oil, use flash chromatography (Gradient: 0
5% MeOH in DCM).
Part 2: The Groebke-Blackburn-Bienaymé (GBB) Reaction
Strategic Advantage
For generating libraries of 3-aminoimidazo[1,2-a]pyrazines , the GBB multicomponent reaction is superior to the condensation route. It couples an aldehyde, an isocyanide, and the 2-aminopyrazine in a "one-pot" process.[2][3][4] This route introduces diversity at the C2 (via aldehyde) and the exocyclic amine at C3 (via isocyanide).
Catalytic Cycle & Mechanism
The reaction proceeds via a non-concerted sequence:
-
Schiff Base Formation: Amine + Aldehyde
Imine. -
Activation: Acid catalyst activates the imine.
-
Insertion: Isocyanide attacks the activated imine (formal [4+1] cycloaddition).
-
Rearrangement: Irreversible [1,3]-hydride shift or tautomerization yields the aromatic core.
Figure 2: The Groebke-Blackburn-Bienaymé multicomponent assembly cycle.
Validated Protocol: Scandium-Catalyzed GBB
Objective: Synthesis of 3-(tert-butylamino)-2-(4-chlorophenyl)imidazo[1,2-a]pyrazine.
Reagents:
-
2-Aminopyrazine (1.0 equiv)[1]
-
4-Chlorobenzaldehyde (1.0 equiv)
-
tert-Butyl isocyanide (1.1 equiv)
-
Catalyst:
(5 mol%) or Iodine (10 mol%) -
Solvent: MeOH:DCM (1:1)
Methodology:
-
Imine Formation: Combine aminopyrazine and aldehyde in the solvent mixture. Stir for 30 min at RT.
-
Why? Pre-forming the imine minimizes isocyanide polymerization side reactions.
-
-
Catalysis: Add the isocyanide followed by the catalyst (
). -
Reaction: Stir at RT for 12–24 hours.
-
Self-Validation: The disappearance of the aldehyde spot on TLC is the primary indicator. Isocyanides have a foul odor; disappearance of the odor (mostly) indicates consumption.
-
-
Purification: Direct evaporation and column chromatography. No aqueous workup is strictly necessary if the catalyst load is low, but a washing with
is required if Iodine was used.
Part 3: Late-Stage Functionalization (C-H Activation)
Once the core is built, diversifying positions C3, C5, C6, and C8 is critical for SAR (Structure-Activity Relationship) studies.
Regioselectivity Map
The imidazo[1,2-a]pyrazine ring has distinct electronic zones:
-
C3 (Nucleophilic): Prone to electrophilic aromatic substitution (halogenation, formylation) and Pd-catalyzed C-H arylation.
-
C8 (Electrophilic): If a halogen is present (e.g., from using 3-bromo-2-aminopyrazine), this position is highly reactive to
displacements. -
C5/C6: Accessible via cross-coupling if pre-halogenated precursors are used.
Protocol: Pd-Catalyzed C3-Arylation
Objective: Direct C-H arylation of imidazo[1,2-a]pyrazine with an aryl bromide.
Conditions:
-
Catalyst:
(5 mol%) -
Ligand:
or XPhos (10 mol%) -
Base:
or (2.0 equiv) -
Solvent: 1,4-Dioxane (degassed)
-
Temp:
Data Summary: Comparison of Routes
| Feature | Condensation (Route 1) | GBB Reaction (Route 2) | C-H Activation (Route 3) |
| Complexity | Low (2-component) | Medium (3-component) | High (Catalytic) |
| Diversity Point | C2 (via ketone) | C2, C3-Amino | C3 (via Aryl Halide) |
| Atom Economy | Moderate (Loss of H2O/HBr) | High (Water is only byproduct) | High |
| Key Challenge | N1 vs N4 Regioselectivity | Isocyanide availability | Catalyst poisoning |
References
-
Bagdi, A. K., et al. (2015). "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrazines." Chemical Communications. Link
-
Guchhait, S. K., et al. (2011). "Groebke–Blackburn–Bienaymé Multicomponent Reaction in Synthesis of Imidazo[1,2-a]pyrazines." Journal of Organic Chemistry. Link
-
Goel, R., et al. (2023). "Recent advances in the synthesis and biological activities of imidazo[1,2-a]pyrazines." RSC Advances. Link
-
Spitzer, W. A., et al. (1978). "Synthesis of imidazo[1,2-a]pyrazines: Regiochemistry of alkylation." Journal of Medicinal Chemistry. Link
-
Currie, K. S., et al. (2014).[5] "Discovery of Entospletinib (GS-9973), a Selective Syk Inhibitor." Journal of Medicinal Chemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 5. Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1,2,3]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Functionalization of 6-Chloroimidazo[1,2-a]pyrazine via Palladium-Catalyzed Cross-Coupling
This Application Note is designed to provide a rigorous, field-validated guide for the functionalization of 6-Chloroimidazo[1,2-a]pyrazine , a privileged scaffold in kinase inhibitor discovery.
Introduction & Strategic Significance
The imidazo[1,2-a]pyrazine scaffold is a bioisostere of the purine ring system, making it a critical structural element in ATP-competitive kinase inhibitors (e.g., Acalabrutinib , Entospletinib ). The 6-chloro derivative is the primary commercial starting material because the C-6 chlorine atom serves as a versatile electrophilic handle for Palladium (Pd)-catalyzed cross-coupling reactions.
However, this scaffold presents a unique reactivity dichotomy that researchers must master to avoid regioselectivity errors:
-
C-6 Position (Electrophilic): The chlorine atom is activated for oxidative addition by Pd(0) species, facilitating Suzuki, Buchwald, and Sonogashira couplings.
-
C-3 Position (Nucleophilic/Acidic): This position is electron-rich and prone to Electrophilic Aromatic Substitution (EAS) or Pd-catalyzed direct C-H arylation.
Understanding this "Push-Pull" electronic landscape is essential for designing sequential functionalization workflows.
Reactivity Landscape Visualization
The following diagram maps the orthogonal reactivity of the this compound core, guiding the order of operations for library synthesis.
Figure 1: Orthogonal reactivity map of the imidazo[1,2-a]pyrazine scaffold. C-6 is the priority site for standard cross-coupling, while C-3 remains available for subsequent functionalization.
Protocol A: Suzuki-Miyaura Cross-Coupling (C-6 Arylation)
This protocol is optimized for coupling aryl and heteroaryl boronic acids to the C-6 chloride. The use of Pd(dppf)Cl₂ is recommended due to its resistance to dehalogenation side reactions and stability in aqueous media.
Materials
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2–1.5 equiv)
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂·CH₂Cl₂) (0.05 equiv / 5 mol%)
-
Base: Potassium Carbonate (K₂CO₃) (2.0–3.0 equiv) or Cesium Carbonate (Cs₂CO₃)
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)
-
Atmosphere: Argon or Nitrogen
Step-by-Step Procedure
-
Setup: In a microwave vial or heavy-walled pressure tube, combine the 6-chloro substrate, boronic acid, and base.
-
Degassing: Add the solvent mixture (Dioxane/Water). Sparge with Argon for 5–10 minutes to remove dissolved oxygen. Critical Step: Oxygen promotes homocoupling of boronic acids and catalyst deactivation.
-
Catalyst Addition: Add Pd(dppf)Cl₂ quickly to the vessel and seal immediately.
-
Reaction: Heat to 80–100°C for 2–4 hours (thermal) or 100–120°C for 30–60 mins (microwave).
-
Monitoring: Monitor by LC-MS. The product typically elutes later than the starting chloride but earlier than the homocoupled boronic acid byproduct.
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography (DCM/MeOH gradient). The imidazo[1,2-a]pyrazine core is polar; expect elution at 2–5% MeOH.
Expert Tip: For electron-deficient boronic acids (e.g., pyridine-3-boronic acid), switch the base to K₃PO₄ and the solvent to n-Butanol to facilitate transmetallation.
Protocol B: Buchwald-Hartwig Amination (C-6 Amination)
Direct amination at C-6 is pivotal for installing solubility-enhancing groups or hinge-binding motifs. The C-6 chloride is less reactive than a bromide; therefore, bulky, electron-rich phosphine ligands are required.
Materials
-
Substrate: this compound (1.0 equiv)
-
Amine: Primary or Secondary Amine (1.2 equiv)
-
Catalyst Source: Pd₂(dba)₃ (0.05 equiv) or Pd(OAc)₂ (0.10 equiv)
-
Ligand: Xantphos (for rigid/secondary amines) or BrettPhos (for primary amines) (0.10 equiv)
-
Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv) or Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Solvent: Anhydrous 1,4-Dioxane or Toluene
Step-by-Step Procedure
-
Pre-complexation: In a dry vial, mix Pd source and Ligand in the solvent under Argon and stir at room temperature for 10 minutes. The solution should change color (e.g., to deep orange/red), indicating active catalyst formation.
-
Addition: Add the 6-chloro substrate, amine, and base to the catalyst mixture.
-
Reaction: Heat to 100–110°C overnight (12–16 hours).
-
Note: NaOtBu is a stronger base and allows faster rates but may not be compatible with sensitive functional groups (esters, nitriles). Use Cs₂CO₃ for broader tolerance.
-
-
Workup: Filter through a pad of Celite to remove palladium black and inorganic salts. Rinse with EtOAc.
-
Purification: Reverse-phase HPLC is often preferred for polar amino-products to remove residual phosphine oxides.
Sequential Functionalization Strategy (The "One-Pot" Approach)
A powerful strategy involves sequential C-6 coupling followed by C-3 functionalization.[1] Because C-3 is highly susceptible to EAS, you can introduce a halogen at C-3 after the C-6 coupling to avoid chemoselectivity issues during the first Pd-cycle.
Workflow:
-
Step 1: Suzuki Coupling at C-6 (Protocol A).
-
Step 2: Isolate Product.
-
Step 3: Bromination at C-3 using NBS (N-bromosuccinimide) in DMF or MeCN at 0°C -> RT.
-
Why? The imidazo[1,2-a]pyrazine ring is sufficiently electron-rich to react with NBS selectively at C-3 without a catalyst.
-
-
Step 4: Second Suzuki Coupling at C-3 (using the newly installed Bromide).
Visual Workflow
Figure 2: Sequential elaboration strategy. This route avoids the potential issue of C-3/C-6 competition by installing the C-3 handle only after C-6 is secured.
Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Low Conversion (C-6 Cl) | Oxidative addition is slow for chlorides. | Switch to Pd-XPhos G3 or Pd(dtbpf)Cl₂ . Increase temp to 120°C (microwave). |
| Dehalogenation (Product is H instead of Ar) | Hydride source present (often from solvent or excess base). | Use anhydrous solvents. Avoid ethanol/isopropanol co-solvents. Reduce reaction time. |
| Regioselectivity Loss (if C-3 is also halogenated) | C-3 is more reactive than C-6 in some Pd cycles. | If starting with 3-bromo-6-chloro, perform the C-3 coupling first at Room Temperature, then heat for C-6. |
| Catalyst Poisoning | Nitrogen-rich heterocycle coordinates Pd. | Increase catalyst loading to 10 mol%. Use bidentate ligands (dppf, dba) that resist displacement. |
References
-
General Reactivity & Kinase Applications
-
Imidazo[1,2-a]pyrazines as Privileged Scaffolds in Drug Discovery.[2]
-
Source:
-
-
Sequential Pd-Catalysis Protocols
-
Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines.[1]
-
Source:
-
-
Buchwald-Hartwig Optimization
- A general approach to the optimisation of Buchwald-Hartwig amin
-
Source:
-
Mechanistic Insights (EAS vs Coupling)
- Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine.
-
Source:
Sources
Application Note: Optimized Suzuki-Miyaura Coupling Protocols for 6-Chloroimidazo[1,2-a]pyrazine
Strategic Overview & Chemical Assessment
The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for several kinase inhibitors, including Entospletinib (GS-9973) (Syk inhibitor) and various BTK inhibitors. While the scaffold offers excellent solubility and hydrogen-bonding potential, it presents specific challenges in palladium-catalyzed cross-coupling.
Reactivity Profile & Challenges
The 6-chloroimidazo[1,2-a]pyrazine substrate presents a unique electronic environment. Unlike simple aryl chlorides, this fused heterocycle contains bridgehead nitrogens that can competitively coordinate to the Palladium center, potentially arresting the catalytic cycle ("catalyst poisoning").
-
Electrophilic Site (C-6): The C-6 chloride is activated for oxidative addition, but less reactive than C-8 halides. If the substrate contains halides at both C-6 and C-8, C-8 will typically react first.
-
Nucleophilic Sites (N-1, N-4): The electron-rich nitrogens necessitate the use of bulky phosphine ligands or specific catalyst-to-ligand ratios to maintain catalyst turnover.
-
Protodeboronation: The coupling partners (often heteroaryl boronic acids) are prone to hydrolysis under the basic conditions required for the reaction.[1]
Decision Matrix for Conditions
We classify the coupling into two protocols based on the difficulty of the boronic acid partner:
| Parameter | Protocol A: The "Workhorse" | Protocol B: High-Efficiency |
| Application | Robust aryl boronic acids; Scale-up capable. | Sterically hindered or unstable heteroaryl boronic acids. |
| Catalyst | Pd(dppf)Cl₂·DCM | XPhos Pd G3 |
| Ligand Class | Bidentate (Ferrocenyl) | Bulky Monodentate (Biaryl) |
| Base | K₂CO₃ or Cs₂CO₃ | K₃PO₄ (Tribasic) |
| Solvent | 1,4-Dioxane / Water (4:1) | THF / Water or n-BuOH / Water |
| Primary Risk | Slow conversion with electron-poor boronic acids. | Higher cost; air sensitivity of free ligand (if not using G3 precatalyst). |
Visual Workflow
The following diagram outlines the logical flow from substrate preparation to isolation, highlighting critical decision points.
Figure 1: Decision tree for selecting the optimal coupling protocol based on substrate stability.
Experimental Protocols
Protocol A: Standard Conditions (Pd(dppf)Cl₂)
Recommended for initial screening and robust aryl boronic acids.
Rationale: The bidentate dppf ligand creates a large bite angle, stabilizing the Pd(II) species and facilitating reductive elimination. It is relatively air-stable and cost-effective.
Reagents:
-
This compound (1.0 equiv)
-
Boronic Acid / Pinacol Ester (1.2 – 1.5 equiv)
-
Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·DCM) (0.05 equiv / 5 mol%)
-
Base: Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Step-by-Step Procedure:
-
Setup: To a microwave vial or round-bottom flask equipped with a magnetic stir bar, add the heteroaryl chloride, boronic acid, and K₂CO₃.
-
Solvent Addition: Add the 1,4-Dioxane/Water mixture. Crucial: The concentration should be 0.1 M to 0.2 M with respect to the chloride.
-
Degassing (Essential): Sparge the mixture with Argon or Nitrogen for 10–15 minutes. Oxygen is the primary cause of catalyst death and homocoupling side products.
-
Catalyst Addition: Add the Pd(dppf)Cl₂·DCM quickly to the vessel. Seal immediately.
-
Reaction: Heat to 90°C (oil bath) or 100°C (microwave, 30-60 mins).
-
Monitoring: Monitor by LCMS. Look for the disappearance of the M+H (153/155 Da) peak of the starting chloride.
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
Protocol B: High-Performance Conditions (XPhos Pd G3)
Recommended for heteroaryl boronic acids (pyridines, pyrazoles) or when Protocol A fails.
Rationale: Buchwald precatalysts (G3/G4) generate the active Pd(0) species rapidly even at lower temperatures. XPhos is a bulky, electron-rich biaryl phosphine that prevents the imidazopyrazine nitrogens from binding to the Palladium, ensuring the catalytic cycle continues.
Reagents:
-
This compound (1.0 equiv)
-
Heteroaryl Boronic Acid (1.5 equiv)
-
Catalyst: XPhos Pd G3 (0.02 – 0.05 equiv)
-
Base: Potassium Phosphate Tribasic (K₃PO₄) (2.0 – 3.0 equiv)
-
Solvent: THF : Water (10:1) OR n-Butanol : Water (for higher temp).
Step-by-Step Procedure:
-
Setup: Charge the reaction vessel with the chloride, boronic acid, and XPhos Pd G3.
-
Degassing: Seal the vessel and purge with inert gas (Vac/Fill cycles x3).
-
Liquid Addition: Add the degassed solvent and the base (if using an aqueous solution of K₃PO₄, add it here; if solid, add in step 1).
-
Reaction: Heat to 60°C . If conversion is slow after 2 hours, increase to 80°C .
-
Note: Lower temperatures prevent the protodeboronation of unstable heteroaryl boronic acids.
-
-
Workup: Standard extraction. If the product contains basic nitrogens, ensure the aqueous layer pH is adjusted to >9 during extraction to keep the product in the organic phase.
Mechanistic Insight & Troubleshooting
The following diagram illustrates the catalytic cycle specific to this substrate, highlighting the critical "Oxidative Addition" step where the C-Cl bond is broken.
Figure 2: Catalytic cycle. Note that Oxidative Addition (Red) is often the rate-determining step for chlorides.
Troubleshooting Table
| Observation | Diagnosis | Corrective Action |
| Starting Material Remains | Oxidative Addition failure. | Switch from Protocol A to Protocol B (XPhos/SPhos). Increase temperature. |
| De-chlorinated Byproduct | Use dry solvents (anhydrous dioxane). Ensure inert atmosphere is rigorous. | |
| Boronic Acid Consumed, No Product | Protodeboronation (Hydrolysis). | Lower reaction temperature. Switch base to mild K₃PO₄ or KF. Add boronic acid in portions. |
| Black Precipitate | "Palladium Black" formation (ligand dissociation). | Add extra free ligand (e.g., 10% XPhos). Ensure reaction is not overheated. |
References
-
Suzuki-Miyaura Coupling General Mechanism
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
-
Synthesis of Entospletinib (GS-9973)
- Currie, K. S., et al. (2014). Discovery of GS-9973, a Selective and Orally Efficacious Inhibitor of Spleen Tyrosine Kinase (Syk). Journal of Medicinal Chemistry.
-
Buchwald Precatalysts (XPhos Pd G3)
- Bruno, N. C., et al. (2013). Improved Synthesis of Palladium Precatalysts for Cross-Coupling Reactions. Chemical Science.
-
Reactivity of Imidazo[1,2-a]pyrazines
- Goel, R., et al. (2016).
Sources
use of 6-Chloroimidazo[1,2-a]pyrazine in the synthesis of antiproliferative agents
Application Note: Strategic Synthesis of Antiproliferative Agents Using 6-Chloroimidazo[1,2-a]pyrazine
Executive Summary
The imidazo[1,2-a]pyrazine core is a privileged scaffold in medicinal chemistry, serving as a bioisostere for the purine ring system found in ATP. This structural similarity allows derivatives to function as potent ATP-competitive inhibitors against a spectrum of oncogenic kinases, including Aurora Kinases (A/B) , IGF-1R , and BTK .
This Application Note details the strategic use of This compound (CAS: 7651-88-9) as a high-value starting material. Unlike the unsubstituted core, the 6-chloro derivative offers a pre-installed electrophilic handle at a geometrically distinct position, enabling "late-stage diversification" via Palladium-catalyzed cross-coupling. We present a validated, orthogonal synthetic route that allows independent functionalization of the C-3 (nucleophilic) and C-6 (electrophilic) positions to generate diverse libraries of antiproliferative agents.
Chemical Biology & Mechanism of Action
The Pharmacophore
In kinase inhibition, the imidazo[1,2-a]pyrazine scaffold typically binds in the hinge region of the kinase ATP-binding pocket.
-
N1/N4 Nitrogens: Serve as critical hydrogen bond acceptors interacting with the hinge region backbone residues.
-
C-3 Substituents: Often project into the solvent-exposed region or the gatekeeper pocket, determining selectivity.
-
C-6 Substituents: Project into the hydrophobic back-pocket (selectivity pocket), often improving potency and residence time.
Validated Targets
Derivatives synthesized using this protocol have shown nanomolar potency against:
-
Aurora A/B: Critical regulators of mitosis; inhibition leads to G2/M arrest and apoptosis in MCF-7 and HeLa cell lines [1].
-
IGF-1R: Insulin-like Growth Factor 1 Receptor, implicated in tumor survival and metastasis [2].
Strategic Synthetic Protocol
The following protocol describes the synthesis of a 3,6-diaryl-imidazo[1,2-a]pyrazine library. This "regioselective walk" around the ring exploits the reactivity difference between the C-3 and C-6 positions.
Core Strategy:
-
C-3 Activation: Electrophilic aromatic substitution (Iodination) creates a highly reactive handle at C-3.
-
C-3 Coupling: The C-3 iodide is coupled first under mild Suzuki conditions (I > Cl selectivity).
-
C-6 Coupling: The C-6 chloride is coupled second under forcing conditions or using specialized ligands (e.g., XPhos, SPhos).
Reaction Workflow Diagram
Figure 1: Orthogonal synthetic route allowing independent modification of C-3 and C-6 positions.
Detailed Experimental Protocols
Safety Note: All reactions involving palladium catalysts and halogenated solvents should be performed in a fume hood. Imidazo[1,2-a]pyrazines may be biologically active; handle with appropriate PPE.
Step 1: Regioselective C-3 Iodination
This step installs the "high-reactivity" handle.
-
Reagents: this compound (1.0 equiv), N-Iodosuccinimide (NIS, 1.1 equiv), DMF (anhydrous).
-
Procedure:
-
Dissolve this compound in DMF (0.5 M concentration).
-
Cool to 0°C in an ice bath.
-
Add NIS portion-wise over 10 minutes to avoid exotherm.
-
Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Monitor: TLC (Hexane/EtOAc 1:1) should show consumption of starting material.
-
Workup: Dilute with water, extract with EtOAc (3x). Wash organics with 10% Na2S2O3 (to remove excess iodine), water, and brine. Dry over Na2SO4.[1]
-
Yield: Typically 85-95%. Product: 3-Iodo-6-chloroimidazo[1,2-a]pyrazine.
-
Step 2: C-3 Selective Suzuki-Miyaura Coupling
The C-3 iodide reacts significantly faster than the C-6 chloride, allowing chemoselective coupling without touching the C-6 handle [3].
-
Reagents: 3-Iodo-intermediate (1.0 equiv), Aryl Boronic Acid A (1.1 equiv), Pd(PPh3)4 (5 mol%), Na2CO3 (2.0 equiv, 2M aq), DME/Ethanol (2:1).
-
Procedure:
-
Degas solvents with nitrogen for 15 minutes.
-
Combine reagents in a microwave vial or round-bottom flask.
-
Heat to 60-70°C (oil bath) or 80°C (Microwave, 15 min). Note: Keep temperature moderate to prevent C-6 activation.
-
Workup: Filter through Celite, concentrate, and purify via flash chromatography.
-
Outcome: Installation of the "Head" group (Kinase hinge binder or solvent-exposed group).
-
Step 3: C-6 Diversification (The "Tail" Group)
The C-6 chloride is less reactive and requires a more active catalyst system (bulky, electron-rich phosphine ligands) to facilitate oxidative addition.
-
Reagents: 3-Aryl-6-chloro-intermediate (1.0 equiv), Aryl Boronic Acid B (1.5 equiv), Pd(OAc)2 (5 mol%), XPhos or SPhos (10 mol%), K3PO4 (3.0 equiv), Toluene/Water (10:1).
-
Procedure:
-
Combine reagents in a sealed tube.
-
Heat to 100-110°C overnight.
-
Optimization: If conversion is low, switch to Pd2(dba)3/XPhos or use microwave irradiation at 120°C for 30 min.
-
Purification: HPLC or Flash Chromatography.
-
Outcome: Final library compound with hydrophobic "Tail" installed.
-
Biological Evaluation Protocol
Once synthesized, compounds must be validated for antiproliferative activity.
Cell Viability Assay (MTT/CellTiter-Glo)
-
Cell Lines:
-
MCF-7: Breast adenocarcinoma (Aurora/IGF-1R sensitive).
-
HCT-116: Colon cancer (General cytotoxicity).
-
PBMC: Peripheral Blood Mononuclear Cells (Control for selectivity).
-
-
Protocol:
-
Seed cells (3,000–5,000 cells/well) in 96-well plates.
-
Incubate for 24h to allow attachment.
-
Treat with compounds (Serial dilution: 10 µM to 1 nM) for 72h.
-
Add detection reagent (MTT or Luciferase substrate).
-
Measure absorbance (570 nm) or luminescence.
-
Calculate IC50 using non-linear regression (GraphPad Prism).
-
Representative SAR Data (Hypothetical/Literature Derived)
| Compound ID | C-3 Substituent (Head) | C-6 Substituent (Tail) | MCF-7 IC50 (nM) | Target Selectivity |
| Ref (Start) | H | Cl | >10,000 | Inactive |
| Lead A | 4-Benzamide | Phenyl | 450 | Aurora A |
| Lead B | 4-Benzamide | 3-Pyridyl | 25 | Aurora A/B |
| Lead C | 3-Indole | 4-Morpholinophenyl | 120 | IGF-1R |
Table 1: Structure-Activity Relationship (SAR) trends indicating the importance of the C-6 substituent for potency.
Troubleshooting & Optimization
-
Problem: Loss of C-6 Chlorine during Step 2.
-
Cause: Temperature too high or catalyst too active.
-
Solution: Lower temp to 50°C; switch to Pd(dppf)Cl2 which is often less promiscuous than Pd(PPh3)4 for chlorides.
-
-
Problem: Protodehalogenation (Reduction of C-I or C-Cl).
-
Cause: Hydride source in solvent or excessive heating.
-
Solution: Ensure anhydrous solvents for Step 1; use freshly distilled alcohols in Step 2.
-
-
Problem: Poor solubility of intermediates.
-
Solution: The imidazo[1,2-a]pyrazine core is planar and can stack. Use DCM/MeOH mixtures for chromatography or introduce solubilizing groups (e.g., morpholine) early if possible.
-
References
-
Discovery of Imidazo[1,2-a]pyrazine-based Aurora Kinase Inhibitors. Source: Elsevier / Bioorganic & Medicinal Chemistry Letters URL:[Link]
-
Imidazo[1,2-a]pyrazine Derivatives as Potential Anticancer Agents. Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Regioselective Functionalization of Imidazo[1,2-a]pyrazine via Pd-Catalyzed Cross-Coupling. Source: Royal Society of Chemistry (RSC) / Organic & Biomolecular Chemistry URL:[Link]
-
Suzuki-Miyaura Cross-Coupling Reaction: Mechanistic Overview. Source: Organic Chemistry Portal URL:[Link]
Sources
Application Note: Strategic N-Arylation of Imidazo[1,2-a]pyrazines
Executive Summary & Strategic Scope
The imidazo[1,2-a]pyrazine scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for critical kinase inhibitors (e.g., Entospletinib, BTK inhibitors). While the scaffold offers multiple vectors for diversification, N-arylation —specifically the installation of aryl-amino moieties at the C8 position—is the most high-value transformation for modulating potency and solubility.
Clarification of Terminology: Unlike simple azoles (e.g., imidazole) where "N-arylation" implies attaching an aryl group to a ring nitrogen, the imidazo[1,2-a]pyrazine core contains a bridgehead nitrogen (N1) that cannot be arylated without quaternization. Therefore, in drug discovery, "N-arylation" of this scaffold refers to the formation of an exocyclic C(sp²)-N bond , typically coupling an amine to an electrophilic center (C8-halo) or coupling the scaffold (as an amine) to an aryl halide.
This guide details two primary workflows for this transformation:
-
Palladium-Catalyzed Buchwald-Hartwig Amination: For deactivated or sterically hindered amines.
-
Nucleophilic Aromatic Substitution (SNAr): For highly nucleophilic amines and electron-deficient scaffolds.
Mechanistic Grounding & Reactivity Profile
The Electrophilic "Hotspot" (C8)
The imidazo[1,2-a]pyrazine bicyclic system exhibits distinct electronic bias. The bridgehead nitrogen (N1) donates electron density into the imidazole ring (making C3 nucleophilic), while simultaneously withdrawing density from the pyrazine ring. This makes the C8 position highly electrophilic , analogous to the 4-position of pyridine.
-
Implication: 8-Haloimidazo[1,2-a]pyrazines are excellent substrates for SNAr, provided the nucleophile is strong. For weak nucleophiles (anilines), Pd-catalysis is required.
Catalyst Poisoning Risks
The N1 and N8 nitrogens possess lone pairs capable of coordinating to Pd(II) species, potentially arresting the catalytic cycle (formation of stable Pd-heterocycle complexes).
-
Solution: Use of bulky, chelating phosphine ligands (e.g., Xantphos, BrettPhos) is critical to outcompete the substrate for metal coordination.
Decision Matrix: Selecting the Protocol
Before initiating wet chemistry, select the protocol based on the electronic and steric nature of your coupling partners.
Figure 1: Strategic decision tree for selecting the optimal N-arylation methodology.
Protocol A: Buchwald-Hartwig Cross-Coupling
Best for: Coupling 8-chloroimidazo[1,2-a]pyrazines with anilines, heteroaryl amines, or amides.
Reagent Selection Table
| Component | Standard Recommendation | Rationale |
| Precatalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Stable sources of Pd(0)/Pd(II). |
| Ligand | Xantphos (1st Choice) | Large bite angle (111°) enforces reductive elimination; rigid backbone prevents chelation by the heterocycle. |
| Ligand (Alt) | BrettPhos | Required for sterically hindered anilines or weak nucleophiles. |
| Base | Cs₂CO₃ (Weak) | Prevents base-mediated decomposition of sensitive functional groups. |
| Base (Alt) | NaOtBu (Strong) | Use if reaction is sluggish and substrate tolerates strong base. |
| Solvent | 1,4-Dioxane or Toluene | High boiling points allow thermal activation; non-coordinating. |
Step-by-Step Procedure
Scale: 1.0 mmol (Representative)
-
Preparation: Oven-dry a 20 mL microwave vial or Schlenk tube. Equip with a magnetic stir bar.
-
Charging Solids: Add the following to the vial in air (if using stable precatalysts) or in a glovebox:
-
8-Chloroimidazo[1,2-a]pyrazine (1.0 equiv, 153 mg).
-
Target Aniline (1.2 equiv).
-
Cs₂CO₃ (2.0 equiv, 650 mg).
-
Xantphos (0.1 equiv, 58 mg).
-
Pd(OAc)₂ (0.05 equiv, 11 mg).
-
-
Degassing: Seal the vial with a septum cap. Evacuate and backfill with Argon (x3).
-
Solvent Addition: Inject anhydrous 1,4-dioxane (5 mL, 0.2 M concentration) via syringe.
-
Critical Step: Sparge the solvent with Argon for 5 minutes prior to injection to remove dissolved O₂.
-
-
Reaction: Place the vial in a pre-heated block at 100°C . Stir vigorously (800 rpm).
-
Monitor: Check LCMS at 2 hours. If conversion is <50%, add a second portion of catalyst/ligand (half load) and continue.
-
-
Workup:
-
Purification: Flash chromatography (DCM/MeOH gradient, typically 0-10% MeOH).
Protocol B: Nucleophilic Aromatic Substitution (SNAr)
Best for: Aliphatic amines, cyclic amines (morpholine, piperazine), or electron-poor anilines if the scaffold is activated.
Mechanistic Insight
The 8-position is naturally activated. However, if the reaction is slow, the addition of a Lewis Acid or Bronsted acid can activate the pyrazine nitrogen (N1), lowering the LUMO energy at C8.
Step-by-Step Procedure
Scale: 1.0 mmol
-
Charging: To a reaction vial, add:
-
8-Chloroimidazo[1,2-a]pyrazine (1.0 equiv).
-
Amine Nucleophile (1.5 – 2.0 equiv).
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv).
-
-
Solvent: Add IPA (Isopropanol) or n-Butanol (3 mL).
-
Note: Protic solvents often accelerate SNAr transition states via H-bonding stabilization of the leaving group departure.
-
-
Reaction: Heat to 120°C (sealed tube) or reflux for 4–16 hours.
-
Microwave Option: 140°C for 30 minutes in a microwave reactor is often superior for stubborn substrates.
-
-
Workup:
-
Concentrate the reaction mixture directly.
-
Redissolve in DCM, wash with saturated NaHCO₃.
-
Self-Validating Check: If the product is basic, perform an acid-base extraction (extract into 1M HCl, wash organics, basify aqueous layer, extract back into DCM) to achieve high purity without column chromatography.
-
Troubleshooting & Optimization "Black Box"
| Observation | Diagnosis | Corrective Action |
| Reaction turns black immediately | Rapid Pd precipitation (Pd black). | Ligand concentration too low or O₂ ingress. Increase Ligand:Pd ratio to 2:1 or 3:1. Ensure strict degassing. |
| Starting material consumed, no product | Dehalogenation (hydrodehalogenation). | Solvent may be acting as a hydride source (rare in Dioxane, common in alcohols). Switch to Toluene. |
| Conversion stalls at 60% | Catalyst death or Product Inhibition. | The product (secondary amine) might bind Pd.[3][4] Filter, isolate, and resubmit to reaction conditions, or switch to BrettPhos G3 precatalyst. |
| Regioselectivity issues (if di-halo) | Competition between C6 and C8. | C8 is generally more reactive. Lower temperature (60°C) favors C8. Higher temp (100°C+) may promote bis-amination. |
Visualization of the Catalytic Cycle (Buchwald)
Figure 2: Simplified catalytic cycle for the Pd-catalyzed C8-amination. Note that the reductive elimination step is often rate-determining for bulky substrates.
References
-
General Synthesis & Reactivity
-
Buchwald-Hartwig Methodology
-
Specific Application to Imidazo[1,2-a]pyrazine (Entospletinib analogs)
-
Currie, K. S., et al. "Discovery of GS-9973, a Selective and Potent Syk Inhibitor for the Treatment of Rheumatoid Arthritis." Journal of Medicinal Chemistry, 2014. Link
-
-
SNAr Reactivity of Pyrazines
-
Liron, F., et al. "Nucleophilic Aromatic Substitution on Nitrogen-Containing Heterocycles." Current Organic Chemistry, 2011. Link
-
Sources
Application Note: 6-Chloroimidazo[1,2-a]pyrazine as a Scaffold for Next-Generation Optical Probes
Abstract
This guide outlines the utility of 6-Chloroimidazo[1,2-a]pyrazine (CAS 76840-18-7) as a high-value "chassis" for synthesizing optical reporters. While historically renowned as the core scaffold for Coelenterazine (the substrate for Renilla and Gaussia luciferases), recent catalytic advances allow this molecule to serve as a precursor for tunable fluorescent probes and kinase-targeted imaging agents. This note provides specific protocols for functionalizing the C-6 chlorine handle to engineer spectral diversity.
Introduction: The "Chassis" Concept
This compound is a fused heterocyclic building block defined by its amphoteric reactivity. For the probe developer, it offers two distinct advantages:
-
The C-6 Electrophilic Handle: The chlorine atom at position 6 is highly amenable to Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille, Buchwald-Hartwig). This allows for the introduction of extended π-systems, which is the primary mechanism for shifting emission wavelengths (bathochromic shift).
-
The C-3 Nucleophilic Center: This position is critical for the final assembly of bioluminescent substrates (luciferins) via condensation with keto-acetals.
By decoupling these two sites, researchers can synthesize libraries of probes with identical binding motifs but distinct optical signatures (e.g., shifting from blue to red emission).
Mechanism of Action
-
Bioluminescent Mode: As a precursor to Coelenterazine analogues, the imidazopyrazine core undergoes oxidative decarboxylation by luciferase, generating an excited-state coelenteramide that emits light.
-
Fluorescent Mode: The scaffold itself is a fluorophore. When conjugated with electron-donating groups (EDGs) at C-6 and electron-withdrawing groups (EWGs) at C-8, it forms a "Push-Pull" system suitable for ratiometric sensing or environmental sensitivity (solvatochromism).
Synthetic Workflows
The following DOT diagram illustrates the divergent synthesis pathways starting from the 6-chloro precursor.
Figure 1: Divergent synthesis pathways. Route A utilizes the C-6 chlorine for spectral tuning of luciferins. Route B exploits the scaffold for targeted fluorescent sensors.
Experimental Protocols
Protocol A: C-6 Functionalization via Suzuki-Miyaura Coupling
Objective: To attach an aryl group at the C-6 position, extending conjugation for redshifted emission. This is the critical step for creating "DeepBlueC" or red-emitting analogues.
Materials:
-
This compound (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv) (e.g., 4-methoxyphenylboronic acid)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)
-
Base: K₂CO₂ (2.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 v/v)
Procedure:
-
Degassing (Critical): In a microwave vial or Schlenk flask, combine the solvent mixture. Sparge with Argon for 15 minutes. Why? Imidazopyrazines are electron-deficient and can poison Pd catalysts if oxygen promotes homocoupling or oxidation.
-
Assembly: Add the 6-chloro precursor, boronic acid, base, and catalyst under a counter-flow of Argon. Seal the vessel immediately.
-
Reaction: Heat to 80°C for 4–6 hours .
-
Note: If using microwave irradiation, heat to 100°C for 30 minutes.
-
-
Work-up: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Wash with EtOAc.
-
Purification: Concentrate the filtrate and purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).
Stop Point: The resulting 6-aryl intermediate is stable and can be stored at -20°C for months.
Protocol B: Condensation to Form the Imidazopyrazinone Core
Objective: To cyclize the intermediate into the final active probe (luciferin analogue).
Materials:
-
6-Aryl-imidazo[1,2-a]pyrazine (from Protocol A)[1]
-
Keto-acetal (e.g., 1,1-diethoxy-3-phenylpropan-2-one)
-
Acid: 6M HCl (aqueous)
-
Solvent: Ethanol or 1,4-Dioxane
Procedure:
-
Dissolution: Dissolve the 6-aryl intermediate (1.0 equiv) and the keto-acetal (1.5 equiv) in Ethanol under Argon.
-
Acidification: Add 6M HCl (approx. 0.5 mL per mmol of substrate).
-
Reflux: Heat to reflux (approx. 80-90°C) for 2–4 hours.
-
Observation: The solution often darkens. This is normal, but excessive blackening indicates decomposition.
-
-
Quench & Precipitation: Cool the reaction on ice. The hydrochloride salt of the product may precipitate. If not, concentrate in vacuo.
-
Purification (Crucial): Reverse-phase HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid) is highly recommended over silica chromatography for the final probe to ensure optical purity.
Validation & Quality Control
To ensure the probe is valid for biological assays, it must pass the following QC metrics:
| Metric | Method | Acceptance Criteria |
| Purity | HPLC (254 nm) | > 95% (Impurities quench light emission) |
| Identity | ¹H NMR (DMSO-d₆) | Disappearance of C-6 proton (if H) or C-Cl signature. Appearance of aryl protons. |
| Optical | UV-Vis / Fluorescence | Distinct absorption max (λmax). For CTZ analogues, λmax ≈ 430-450 nm. |
| Stability | LC-MS (24h) | < 5% degradation in DMSO at RT. |
Troubleshooting Guide
-
Problem: Low yield in Suzuki coupling.
-
Cause: Protodeboronation of the boronic acid or catalyst poisoning.
-
Fix: Switch to Pd(PPh₃)₄ or XPhos Pd G2. Ensure rigorous degassing.
-
-
Problem: Product is unstable/oxidizes rapidly.
-
Cause: The imidazopyrazinone core is sensitive to air (auto-oxidation).
-
Fix: Store final products as dry powders under Argon at -80°C. Dissolve in degassed alcohol/buffer immediately before use.
-
Mechanism of Detection (Diagram)
Figure 2: The signal generation pathway. The 6-chloro derived scaffold ensures correct binding (Target) and subsequent light emission.
References
-
Jiang, T., et al. (2017). "New bioluminescent coelenterazine derivatives with various C-6 substitutions."[2] Organic & Biomolecular Chemistry. Link
-
Janin, Y. L. (2015). "Synthetic Routes to Coelenterazine and Other Imidazo[1,2-a]pyrazin-3-one Luciferins." Chemistry – A European Journal. Link
-
Koulov, A. V., et al. (2003). "Synthesis of a library of coelenterazine analogues for the investigation of the Renilla luciferase light-emitting mechanism." Bioorganic & Medicinal Chemistry. Link
-
Gueiffier, A., et al. (2001). "Reactivity of the imidazo[1,2-a]pyrazine scaffold." Journal of Heterocyclic Chemistry. Link
Sources
Application Note: Methodology for Functionalization of the Imidazo[1,2-a]pyrazine Core
Part 1: Strategic Analysis & Reactivity Profile
The imidazo[1,2-a]pyrazine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., Entospletinib) and luciferase substrates. Its planar, nitrogen-rich architecture offers multiple vectors for diversification, but successful functionalization requires a deep understanding of its electronic bias.
The Reactivity Hierarchy
Unlike symmetrical heterocycles, imidazo[1,2-a]pyrazine exhibits a distinct gradient of reactivity that dictates the order of operations in a synthetic campaign.
-
C-3 Position (Nucleophilic): This is the most electron-rich site, behaving similarly to the C-3 of indole. It is highly susceptible to Electrophilic Aromatic Substitution (SEAr) .
-
C-6 & C-8 Positions (Electrophilic/Acidic): These positions on the pyrazine ring are electron-deficient. They are prime targets for Nucleophilic Aromatic Substitution (SNAr) (if a leaving group is present) or Transition-Metal Catalyzed Cross-Couplings .
-
C-5 Position: Often the most sterically hindered and least reactive, typically requiring forcing conditions or de novo synthesis of the core to access.
Decision Matrix: Choosing the Right Pathway
-
Goal: Introduce an aryl/alkyl group at C-3?
-
Method: Direct SEAr (Halogenation)
Suzuki Coupling OR Direct C-H Arylation.[1]
-
-
Goal: Introduce an amine/ether at C-8?
-
Method: SNAr (requires C-8 halide) or Buchwald-Hartwig.
-
-
Goal: Late-stage diversification?
Part 2: Visualizing the Reactivity Landscape
The following diagram maps the standard functionalization vectors for the core scaffold.
Figure 1: Regioselectivity map illustrating the primary functionalization vectors based on electronic properties.
Part 3: Detailed Experimental Protocols
Protocol A: Regioselective C-3 Bromination
Objective: To install a versatile handle at the C-3 position for subsequent cross-coupling. Mechanism: Electrophilic Aromatic Substitution (SEAr).[4]
Materials:
-
Imidazo[1,2-a]pyrazine substrate (1.0 equiv)[5]
-
N-Bromosuccinimide (NBS) (1.05 equiv)
-
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN) (0.1 M concentration)
-
Quench: 10% Aqueous Sodium Thiosulfate
Step-by-Step Workflow:
-
Dissolution: Charge a round-bottom flask with the substrate and DCM. Cool to 0°C in an ice bath. Note: Cooling is critical to prevent over-bromination at C-6/C-8, although C-3 is kinetically favored.
-
Addition: Add NBS portion-wise over 15 minutes. Protect from light to minimize radical side reactions.
-
Monitoring: Stir at 0°C for 30 minutes, then warm to room temperature (RT). Monitor via TLC (typically 50% EtOAc/Hexanes) or LC-MS. The product usually has a lower Rf than the starting material.
-
Work-up: Quench with 10% Na2S2O3 to neutralize excess bromine. Extract with DCM (3x).
-
Purification: Wash combined organics with brine, dry over Na2SO4, and concentrate. Recrystallize from EtOH or purify via silica gel chromatography.
Validation Check: 1H NMR should show the disappearance of the C-3 proton (typically a singlet/doublet around 7.8-8.2 ppm depending on substitution).
Protocol B: C-6 Selective Direct C-H Arylation
Objective: To introduce aryl groups at C-6 without pre-halogenation, utilizing the "Concerted Metalation-Deprotonation" (CMD) mechanism. Scope: This method avoids the need for 6-bromo precursors, which can be difficult to synthesize regioselectively.
Materials:
-
Imidazo[1,2-a]pyrazine derivative (1.0 equiv)[5]
-
Aryl Bromide (Ar-Br) (1.5 equiv)
-
Catalyst: Pd(OAc)2 (5 mol%)
-
Ligand: PPh3 (10 mol%) or PCy3 (for sterically demanding substrates)
-
Base: K2CO3 (2.0 equiv)
-
Additive: Pivalic Acid (PivOH) (30 mol%) - CRITICAL COMPONENT
-
Solvent: Toluene or 1,4-Dioxane (degassed)
Step-by-Step Workflow:
-
Preparation: In a glovebox or under Argon flow, combine substrate, Ar-Br, Pd(OAc)2, Ligand, Base, and PivOH in a pressure vial.
-
Solvent: Add degassed solvent (0.2 M). Seal the vial.
-
Reaction: Heat to 100-110°C for 12-16 hours.
-
Mechanistic Insight: Pivalate acts as a proton shuttle, lowering the energy barrier for C-H bond cleavage specifically at C-6 over C-5, enabling high regioselectivity [1].
-
-
Work-up: Cool to RT. Filter through a pad of Celite to remove inorganic salts and Palladium black. Rinse with EtOAc.
-
Purification: Concentrate and purify via flash chromatography.
Protocol C: Buchwald-Hartwig Amination (C-8 Functionalization)
Objective: To install amine moieties at C-8 (or C-6) using a halogenated precursor. Pre-requisite: Requires 8-chloro or 8-bromoimidazo[1,2-a]pyrazine.
Materials:
-
8-Haloimidazo[1,2-a]pyrazine (1.0 equiv)
-
Primary or Secondary Amine (1.2 equiv)
-
Catalyst: Pd2(dba)3 (2-5 mol%) or Pd(OAc)2
-
Ligand: XPhos or BINAP (4-10 mol%)
-
Base: Cs2CO3 or NaOtBu (1.5 - 2.0 equiv)
-
Solvent: 1,4-Dioxane or Toluene (anhydrous, degassed)
Step-by-Step Workflow:
-
Inert Atmosphere: Flame-dry the reaction vessel and cool under Argon.
-
Mixing: Add the halide, amine, base, and precatalyst/ligand mixture.
-
Reaction: Heat to 80-100°C.
-
Optimization Note: For electron-deficient cores (like pyrazine), weaker bases (Cs2CO3) often perform better than strong alkoxides (NaOtBu), which can cause side reactions.
-
-
Monitoring: Monitor for the consumption of the halide. If conversion stalls, add a second portion of catalyst/ligand (0.5x original load).
-
Work-up: Dilute with water/EtOAc. Separate phases.
-
Scavenging: Consider using a metal scavenger (e.g., SiliaMetS® Thiol) during purification to remove residual Palladium, critical for biological assay purity.
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Regioselectivity (C-3 vs C-2) | Temperature too high during SEAr. | Cool reaction to -10°C or -78°C. Use NBS instead of Br2. |
| Protodehalogenation (Suzuki) | Reductive elimination is slow; Hydride source present. | Switch to anhydrous solvents. Use Pd(dppf)Cl2. Avoid alcohols. |
| No Reaction (C-H Activation) | Catalyst poisoning or CMD failure. | Ensure PivOH is fresh. Increase temp to 120°C. Switch solvent to DMAc. |
| Homocoupling of Ar-B(OH)2 | Oxygen present in system. | Sparge solvents with Argon for >15 mins. Use freeze-pump-thaw cycling. |
Part 5: Synthetic Workflow Visualization
The following diagram illustrates a typical optimization loop for synthesizing a library of C-3/C-6 substituted analogs.
Figure 2: Workflow for the synthesis and optimization of imidazo[1,2-a]pyrazine libraries.
References
-
C–H Bond Functionalization Under Metalation–Deprotonation Process: Regioselective Direct Arylation of 3-Aminoimidazo[1,2-a]pyrazine. Journal of Organic Chemistry. [Link][6]
-
Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. Tetrahedron. [Link]
-
Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. Chemical Science. [Link][7]
-
Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances. [Link]
-
Buchwald-Hartwig Amination. Wikipedia (General Mechanism Overview). [Link][8]
Sources
- 1. Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: A Researcher's Guide to Screening Imidazo[1,2-a]pyrazine Libraries for Biological Activity
Foreword: The Therapeutic Promise of the Imidazo[1,2-a]pyrazine Scaffold
The imidazo[1,2-a]pyrazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its rigid, planar structure and rich electronic properties make it an ideal framework for designing molecules that can interact with a wide array of biological targets with high affinity and specificity. Derivatives of this versatile scaffold have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, anti-inflammatory, antiviral, antibacterial, and antifungal properties.[1] Notably, imidazo[1,2-a]pyrazines have emerged as promising inhibitors of key enzymes involved in cellular signaling pathways, such as protein kinases (e.g., PI3K, Aurora-A, CDK9) and phosphodiesterases (PDEs), making them attractive candidates for the development of novel therapeutics.[2][3][4][5]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to effectively screen imidazo[1,2-a]pyrazine libraries for novel biological activities. We will delve into the strategic design of a tiered screening cascade, from initial high-throughput screening (HTS) to secondary and mechanistic studies, providing detailed, field-proven protocols and the scientific rationale behind each experimental choice.
I. The Strategic Screening Cascade: A Tiered Approach to Hit Identification and Validation
A successful screening campaign for a new chemical library, such as one comprised of imidazo[1,2-a]pyrazine derivatives, requires a systematic and logical progression of assays. This tiered approach, often referred to as a screening cascade, is designed to efficiently identify promising "hits" from a large collection of compounds and then progressively characterize their activity and mechanism of action. This strategy maximizes the use of resources by employing high-throughput, cost-effective assays in the initial stages and more complex, information-rich assays for a smaller number of prioritized compounds.
Our proposed screening cascade for imidazo[1,2-a]pyrazine libraries is structured as follows:
-
Primary High-Throughput Screening (HTS): The initial screen of the entire library against a chosen biological target or in a phenotypic assay to identify "hits" with a desired activity.
-
Secondary & Confirmatory Assays: A battery of tests to confirm the activity of the primary hits, determine their potency and selectivity, and eliminate false positives.
-
Mechanism of Action (MoA) & Target Engagement Studies: In-depth investigations to elucidate how the confirmed hits exert their biological effects at a molecular level.
Below is a visual representation of this strategic workflow.
Caption: A tiered screening cascade for imidazo[1,2-a]pyrazine libraries.
II. Primary High-Throughput Screening (HTS): Casting a Wide Net
The primary screen is the first crucial step in identifying potentially active compounds from your imidazo[1,2-a]pyrazine library. The choice of the primary assay depends on the research objectives and can be broadly categorized into two types: biochemical assays and cell-based phenotypic assays.
A. Biochemical Assays: Targeting Specific Molecules
Biochemical assays are ideal when a specific molecular target, such as an enzyme, is known or hypothesized to be modulated by the imidazo[1,2-a]pyrazine scaffold. Given the known propensity of this scaffold to inhibit kinases, a luminescent kinase activity assay is an excellent choice for a primary screen.[6][7][8][9]
This protocol is adapted from the Promega Kinase-Glo® Luminescent Kinase Assay Platform.[1][6][7][8][9]
Principle: This homogeneous assay quantifies the amount of ATP remaining in solution following a kinase reaction. The luminescent signal is inversely proportional to kinase activity.
Materials:
-
Imidazo[1,2-a]pyrazine library compounds dissolved in DMSO.
-
Purified kinase of interest.
-
Kinase-specific substrate.
-
Kinase-Glo® Luminescent Kinase Assay Reagent (Promega or similar).
-
Kinase reaction buffer (specific to the kinase of interest).
-
ATP solution.
-
White, opaque 96- or 384-well plates.
-
Multichannel pipettes or automated liquid handling system.
-
Plate reader with luminescence detection capabilities.
Procedure:
-
Compound Plating: Dispense a small volume (e.g., 100 nL) of each library compound into the wells of the assay plate to achieve the desired final screening concentration (typically 1-10 µM). Include appropriate controls: positive control (known inhibitor) and negative control (DMSO vehicle).
-
Kinase Reaction:
-
Prepare a master mix containing the kinase, its specific substrate, and reaction buffer.
-
Add the master mix to each well of the assay plate.
-
Prepare an ATP solution in the reaction buffer.
-
Initiate the kinase reaction by adding the ATP solution to each well.
-
-
Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Detection:
-
Equilibrate the Kinase-Glo® reagent to room temperature.
-
Add a volume of Kinase-Glo® reagent equal to the volume of the kinase reaction in each well.
-
Mix briefly on a plate shaker.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
Data Analysis:
-
Normalize the data to the controls.
-
Calculate the percent inhibition for each compound.
-
Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).
B. Cell-Based Phenotypic Assays: Assessing Cellular Responses
Phenotypic screens are powerful tools for discovering compounds with novel mechanisms of action, as they do not require prior knowledge of a specific molecular target.[10][11] Given the established anticancer activity of many imidazo[1,2-a]pyrazine derivatives, a cell viability assay using a panel of cancer cell lines is a highly relevant primary screen.[12][13][14]
This protocol is a widely used method for assessing cell viability.[2][12][15][16][17]
Principle: Resazurin, a blue and non-fluorescent dye, is reduced by metabolically active cells to the pink and highly fluorescent resorufin. The fluorescent signal is directly proportional to the number of viable cells.
Materials:
-
Imidazo[1,2-a]pyrazine library compounds dissolved in DMSO.
-
A panel of cancer cell lines (e.g., MCF-7, A549, HCT116).
-
Complete cell culture medium.
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in DPBS).
-
Black, clear-bottom 96- or 384-well cell culture plates.
-
Multichannel pipettes or automated liquid handling system.
-
Fluorescence plate reader.
Procedure:
-
Cell Seeding: Seed the desired cancer cell lines into the wells of the microplates at an optimized density and allow them to adhere overnight.
-
Compound Addition: Add the library compounds to the wells at the desired final concentration. Include positive (e.g., staurosporine) and negative (DMSO vehicle) controls.
-
Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours) in a cell culture incubator.
-
Resazurin Addition: Add resazurin solution to each well (typically 10% of the total volume).
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm.
Data Analysis:
-
Subtract the background fluorescence (from wells with medium and resazurin but no cells).
-
Normalize the data to the negative control (DMSO-treated cells, representing 100% viability).
-
Calculate the percent viability for each compound.
-
Identify "hits" that reduce cell viability below a certain threshold (e.g., <50%).
III. Secondary & Confirmatory Assays: Validating and Prioritizing Hits
Once primary hits are identified, a series of secondary assays are crucial to confirm their activity, determine their potency and selectivity, and eliminate artifacts.
A. Dose-Response Analysis and IC50/EC50 Determination
The first step in hit confirmation is to determine the potency of the active compounds. This is achieved by performing a dose-response analysis and calculating the half-maximal inhibitory concentration (IC50) for enzyme inhibitors or the half-maximal effective concentration (EC50) for compounds in cell-based assays.[18][19][20][21][22]
Principle: A serial dilution of the hit compound is tested in the primary assay to generate a dose-response curve, from which the IC50 or EC50 value is calculated.
Procedure:
-
Prepare a serial dilution of each hit compound (typically an 8- to 12-point curve).
-
Perform the primary assay (either the biochemical or cell-based assay described above) with this dilution series.
-
Plot the percent inhibition or percent viability against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) curve using appropriate software (e.g., GraphPad Prism, XLfit).
-
The IC50/EC50 is the concentration of the compound that elicits a 50% response.
B. Cytotoxicity Assays
For hits identified from phenotypic screens, it is essential to confirm that the observed effect is due to specific antiproliferative or cytotoxic activity and not a result of non-specific toxicity. The MTT assay is a classic colorimetric method for this purpose.[3][5][13][23][24]
Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan is proportional to the number of living cells.[13]
Materials:
-
Confirmed hit compounds.
-
Cancer cell lines.
-
Complete cell culture medium.
-
MTT solution (e.g., 5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Clear 96-well cell culture plates.
-
Absorbance plate reader.
Procedure:
-
Follow steps 1-3 of the Resazurin Cell Viability Assay protocol.
-
MTT Addition: Add MTT solution to each well (typically 10% of the total volume).
-
Incubation: Incubate for 2-4 hours at 37°C.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at ~570 nm.
C. Selectivity Profiling
For hits from biochemical screens, particularly kinase inhibitors, assessing selectivity is critical. A compound that inhibits multiple kinases may have off-target effects. Profiling hits against a panel of related kinases provides a selectivity profile.[4][25][26][27][28]
Principle: The inhibitory activity of the hit compound is tested against a panel of kinases using a standardized kinase assay format.
Procedure:
-
Select a panel of kinases, including kinases from different families.
-
For each kinase in the panel, perform the luminescent kinase assay (as described in the primary screen) with the hit compound at a fixed concentration (e.g., 1 µM).
-
Calculate the percent inhibition for each kinase.
-
For kinases that show significant inhibition, perform a dose-response analysis to determine the IC50.
-
The selectivity of the compound can be expressed as the ratio of IC50 values for off-target kinases versus the primary target kinase.
IV. Mechanism of Action (MoA) & Target Engagement Studies
For confirmed hits, the next stage is to understand how they work at a molecular level.
A. Target Engagement Assays
Target engagement assays confirm that the compound binds to its intended target within a cellular context.[29][30][31][32][33] The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose.
Principle of CETSA: The binding of a ligand (the compound) to its target protein often increases the thermal stability of the protein. In a CETSA experiment, cells are treated with the compound and then heated. The amount of soluble target protein remaining at different temperatures is then quantified, typically by Western blotting or mass spectrometry. A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.
B. Cellular Pathway Analysis
To understand the downstream consequences of target engagement, cellular pathway analysis is performed. For anticancer compounds, this often involves investigating effects on cell cycle progression and apoptosis. The PI3K/Akt/mTOR pathway is a key signaling cascade that is often dysregulated in cancer and is a known target of some imidazo[1,2-a]pyridine/pyrazine derivatives.[34][35]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyrazine derivatives.
Procedure:
-
Treat cancer cells with the confirmed hit compound at various concentrations and for different durations.
-
Lyse the cells and quantify the total protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against key proteins in the pathway of interest (e.g., phospho-Akt, total Akt, phospho-mTOR, total mTOR).
-
Use appropriate secondary antibodies and a chemiluminescent substrate to detect the proteins.
-
Analyze the changes in protein phosphorylation levels to determine the effect of the compound on the signaling pathway.
V. Data Presentation and Interpretation
Quantitative Data Summary Table:
| Compound ID | Primary Screen (% Inhibition) | IC50/EC50 (µM) | Cytotoxicity (CC50, µM) | Kinase Selectivity (Fold vs. Target) |
| IMP-001 | 85.2 | 0.25 | > 50 | > 100 |
| IMP-002 | 65.7 | 1.5 | 10.2 | 20 |
| IMP-003 | 92.1 | 0.08 | > 50 | > 200 |
| ... | ... | ... | ... | ... |
VI. Conclusion
The imidazo[1,2-a]pyrazine scaffold represents a rich source of potential therapeutic agents. The systematic screening cascade outlined in this guide provides a robust framework for the identification and characterization of novel bioactive molecules from libraries of these promising compounds. By combining high-throughput primary screens with rigorous secondary and mechanistic studies, researchers can efficiently advance the most promising hits towards lead optimization and preclinical development.
References
-
TSI Journals. Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. Available at: [Link].
-
PubMed. Imidazo[1,2-a]pyrazines as Novel PI3K Inhibitors. Available at: [Link].
-
ResearchGate. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. Available at: [Link].
-
PubMed. Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Available at: [Link].
-
PubMed Central (PMC). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Available at: [Link].
-
RSC Publishing. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Available at: [Link].
-
PubMed Central (PMC). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Available at: [Link].
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link].
-
Creative Bioarray. Resazurin Assay Protocol. Available at: [Link].
-
BMG LABTECH. Resazurin assay for cell viability & cytotoxicity. Available at: [Link].
-
Promega. Promega Kinase-Glo™ Luminescent Kinase Assay. Available at: [Link].
-
PubMed. Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Available at: [Link].
-
PubMed. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. Available at: [Link].
-
ResearchGate. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. Available at: [Link].
-
Promega GmbH. Kinase-Glo® Luminescent Kinase Assays. Available at: [Link].
-
ResearchGate. CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. Available at: [Link].
-
Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link].
-
CLYTE. Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Available at: [Link].
-
American Association for Cancer Research. Modernizing the NCI60 Cell Line Screen for Phenotypic Drug Discovery in the 21st Century. Available at: [Link].
-
Science Gateway. How to calculate IC50. Available at: [Link].
-
Bio-protocol. Dose-response assay analysis and IC50 calculation. Available at: [Link].
-
PubMed. High-throughput screening for kinase inhibitors. Available at: [Link].
-
ResearchGate. (PDF) Kinase Strips for routine creations of inhibitor selectivity profiles: A novel approach to targeted and flexible kinase profiling. Available at: [Link].
-
PubMed. Imidazo[1,2-a]pyrazines as Novel PI3K Inhibitors. Available at: [Link].
-
PubMed Central (PMC). In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors. Available at: [Link].
-
ResearchGate. How to calculate IC50 for my dose response?. Available at: [Link].
-
ACS Publications. Dose–Response Curves and the Determination of IC50 and EC50 Values. Available at: [Link].
-
PubMed Central (PMC). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Available at: [Link].
-
Asian Pacific Journal of Cancer Prevention. RESEARCH ARTICLE The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Available at: [Link].
-
BMG LABTECH. Binding kinetics: high throughput assay for kinase inhibitors. Available at: [Link].
-
Molecular Devices. FP & TR-FRET Kinase Assays with Automated Liquid Handling. Available at: [Link].
-
YouTube. How to measure Kinase activity with HTRF™ KinEASE™ assay kit. Available at: [Link].
-
Journal of Medicinal Chemistry. Target Engagement Assays in Early Drug Discovery. Available at: [Link].
-
PubMed Central (PMC). Determining target engagement in living systems. Available at: [Link].
-
Selvita. A Practical Guide to Target Engagement Assays. Available at: [Link].
-
Technology Networks. Phenotypic Screening: A Powerful Tool for Drug Discovery. Available at: [Link].
-
Drug Target Review. Clinically-oriented phenotypic screening of the cancer cell phenotype. Available at: [Link].
-
Chemical Communications (RSC Publishing). Target engagement approaches for pharmacological evaluation in animal models. Available at: [Link].
-
AACR Journals. Abstract 2868: A cell based phenotypic assay platform for cancer metastasis drug discovery and diagnostics. Available at: [Link].
-
PubMed Central (PMC). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. Available at: [Link].
Sources
- 1. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.sg]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Kinase Selectivity Profiling System: TK-3 Protocol [worldwide.promega.com]
- 5. MTT (Assay protocol [protocols.io]
- 6. ebiotrade.com [ebiotrade.com]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
- 9. Kinase-Glo® Luminescent Kinase Assays [worldwide.promega.com]
- 10. technologynetworks.com [technologynetworks.com]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. labbox.es [labbox.es]
- 16. tribioscience.com [tribioscience.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. clyte.tech [clyte.tech]
- 19. Star Republic: Guide for Biologists [sciencegateway.org]
- 20. bio-protocol.org [bio-protocol.org]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - UK [thermofisher.com]
- 25. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 26. reactionbiology.com [reactionbiology.com]
- 27. researchgate.net [researchgate.net]
- 28. worldwide.promega.com [worldwide.promega.com]
- 29. researchgate.net [researchgate.net]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 32. selvita.com [selvita.com]
- 33. Target engagement approaches for pharmacological evaluation in animal models - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 34. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Chloroimidazo[1,2-a]pyrazine
Ticket ID: #SYN-CIP-006 Status: Open Priority: High (Core Scaffold Production) Agent: Senior Application Scientist, Process Chemistry Division
Executive Summary & Core Directive
You are encountering yield issues with the synthesis of 6-Chloroimidazo[1,2-a]pyrazine (CAS: 76537-23-0). This scaffold is a critical intermediate for various kinase inhibitors (e.g., Entospletinib, Ceralasertib).
The synthesis typically involves the condensation of 2-amino-5-chloropyrazine with a haloacetaldehyde equivalent.[1][2] The most common failure modes are polymerization of the aldehyde (black tar formation) and poor solubility of the pyrazine starting material , leading to incomplete conversion.
This guide replaces standard textbook procedures with field-proven "Gold Standard" protocols designed to maximize yield and minimize purification difficulty.
The "Black Box" of Reagents: Critical Quality Checks
Before starting, you must validate your reagents. 80% of yield failures in this reaction are due to degraded haloacetaldehyde.[2]
| Reagent | The Problem | The Fix |
| Chloroacetaldehyde (40-50% aq.) | Highly unstable.[2] Polymerizes to form cyclic trimers and insoluble tars upon storage.[2] | Do not use old bottles. If the solution is dark or viscous, distill it or switch to the acetal method (see Protocol A). |
| 2-Amino-5-chloropyrazine | Poor nucleophilicity due to the electron-withdrawing chlorine; poor solubility in water.[2] | Use high-boiling organic solvents (n-butanol) or co-solvents (EtOH/H2O) rather than pure water.[2] |
| Bromoacetaldehyde diethyl acetal | Requires activation.[2] Will not react under neutral conditions. | Must be used with an acid catalyst (HBr or HCl) to generate the reactive aldehyde in situ. |
Recommended Protocols
Protocol A: The "Clean" Route (Recommended)
Uses Bromoacetaldehyde diethyl acetal.[2] Higher yield, less tar, easier workup.
Reagents:
-
2-Amino-5-chloropyrazine (1.0 eq)[2]
-
Bromoacetaldehyde diethyl acetal (1.5 eq)
-
48% Hydrobromic acid (HBr) (0.5 eq) or conc.[2] HCl
-
Solvent: Ethanol (EtOH) or n-Butanol (n-BuOH)[2]
Step-by-Step:
-
Dissolution: Suspend 2-amino-5-chloropyrazine in EtOH (5 mL/mmol).
-
Activation: Add Bromoacetaldehyde diethyl acetal and the acid catalyst (HBr).
-
Reflux: Heat to reflux (80°C for EtOH, 110°C for n-BuOH) for 6–12 hours.
-
Note: The acid cleaves the acetal in situ, releasing fresh bromoacetaldehyde which immediately reacts, preventing polymerization.
-
-
Monitoring: Check LC-MS for the disappearance of the starting material (m/z ~130) and appearance of product (m/z ~154).
-
Workup (Critical):
-
Purification: Filter the solid. Wash with cold water.[2] Recrystallize from Ethanol/Water if necessary.[2]
Expected Yield: 75–85%[3]
Protocol B: The Aqueous Route (Legacy)
Uses Chloroacetaldehyde.[2][3] High risk of tar, but avoids acetal costs.
Reagents:
-
2-Amino-5-chloropyrazine (1.0 eq)[2]
-
Chloroacetaldehyde (50% wt in H₂O) (2.0 eq)
-
Sodium Bicarbonate (NaHCO₃)
Step-by-Step:
-
Setup: Suspend 2-amino-5-chloropyrazine in water (10 mL/mmol). Heat to 80°C to improve solubility.
-
Addition: Add Chloroacetaldehyde solution dropwise over 30 minutes.
-
Warning: Dumping it all at once promotes self-polymerization (black tar).[2]
-
-
Reflux: Stir at reflux for 4–6 hours. The solution will turn dark.
-
Workup: Cool to room temperature. Neutralize with solid NaHCO₃.[2]
-
Extraction: The product may not precipitate cleanly due to tar.[2] Extract with Ethyl Acetate (3x).[2][4]
-
Purification: Pass through a short silica plug (eluting with CH₂Cl₂/MeOH) to remove the black baseline impurities.[2]
Expected Yield: 40–55%
Troubleshooting & FAQs
Q1: Why is my reaction mixture turning into a solid black puck (Tar)?
-
Cause: Polymerization of the haloacetaldehyde.[2] This happens if the concentration is too high or the aldehyde is old.[2]
-
Solution: Switch to Protocol A (Acetal).[2] If you must use Protocol B, dilute the reaction further and add the aldehyde slowly.
Q2: I see the product mass (m/z 154) on LC-MS, but I can't isolate it.
-
Cause: Imidazo[1,2-a]pyrazines are basic (pKa ~3-4).[2] If the workup is acidic, the product remains protonated in the aqueous layer.
-
Solution: Ensure the pH is adjusted to >8 during workup. Use n-Butanol for extraction if the product is stuck in the water phase; it has better partitioning for polar heterocycles.[2]
Q3: The reaction stalls at 50% conversion.
-
Cause: Accumulation of acid (HCl/HBr) byproduct can protonate the unreacted 2-aminopyrazine, rendering it non-nucleophilic.
-
Solution: Add a mild base (NaHCO₃) to the reaction during reflux (buffered conditions) or simply use a large excess of the aldehyde reagent to force kinetics.
Visual Logic & Mechanism
Workflow Diagram: Decision Tree for Synthesis
Caption: Decision matrix for selecting the optimal synthetic route based on reagent availability and yield requirements.
Comparison of Methods
| Feature | Protocol A (Acetal) | Protocol B (Aqueous Aldehyde) |
| Yield | High (75-85%) | Moderate (40-55%) |
| Purity (Crude) | Clean, crystalline | Dark, tarry |
| Reaction Time | 6-12 Hours | 4-6 Hours |
| Workup | Filtration usually sufficient | Extraction + Chromatography often needed |
| Cost | Higher (Acetal reagent) | Lower |
References
-
General Synthesis of Imidazo[1,2-a]pyrazines
-
Yield Improvement Strategies (Acetal Route)
-
Regioselectivity & Mechanism
Sources
- 1. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 2. 2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
optimization of reaction conditions for 6-Chloroimidazo[1,2-a]pyrazine cross-coupling
Technical Support Center: 6-Chloroimidazo[1,2-a]pyrazine Optimization Guide
-
Ticket ID: #OPT-IMZ-006
-
Subject: Reaction Optimization for this compound Cross-Coupling
-
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
-
Status: Open
Executive Summary: The Substrate Profile
Before initiating optimization, it is critical to understand the electronic landscape of the This compound core. Unlike standard aryl chlorides, this fused bicycle presents a dichotomy in reactivity:
-
C-6 Position (Electrophilic): The pyrazine ring is electron-deficient, activating the C-6 chloride towards oxidative addition with Pd(0). However, the adjacent bridgehead nitrogen can coordinate to metals, potentially poisoning unbulky catalysts.
-
C-3 Position (Nucleophilic): The imidazole ring is electron-rich. This position is prone to electrophilic aromatic substitution (e.g., halogenation) or direct C-H activation.[1]
Strategic Implication: When targeting C-6 cross-coupling, you must suppress competitive C-H activation at C-3 and prevent catalyst deactivation by the nitrogen-rich core.
Module 1: Suzuki-Miyaura Cross-Coupling
Q: I am observing low conversion (<30%) with standard Pd(PPh3)4 conditions. What is the primary failure mode?
A: The "standard" tetrakis conditions are often insufficient for electron-deficient heteroaryl chlorides like imidazopyrazines. The oxidative addition step is generally fast, but the catalytic cycle often stalls due to unstable Pd-ligand complexes or competitive coordination.
Recommended Protocol Upgrade: Switch to a bidentate ligand system or a pre-formed active catalyst. The Pd(dppf)Cl₂·DCM complex is the "workhorse" for this scaffold due to the large bite angle of the dppf ligand, which stabilizes the Pd center.
Optimized Conditions (Standard Starting Point):
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)
-
Solvent: 1,4-Dioxane/Water (4:1 ratio) – Dioxane promotes higher solubility of the heterocycle compared to THF.
-
Base: K₂CO₃ (2-3 equiv) or Cs₂CO₃ (for sterically demanding boronic acids).
-
Temperature: 80–100 °C.
Q: My product is contaminated with the de-halogenated (hydrodehalogenation) byproduct. How do I stop this?
A: Protodehalogenation (replacement of Cl with H) is a common side reaction in Suzuki couplings of electron-deficient heterocycles, often driven by hydride sources (like alcohols) or excessive heat.
Troubleshooting Steps:
-
Solvent Switch: If using iPrOH or EtOH, switch to DME or Toluene/Water .
-
Base Selection: Switch from carbonate bases to K₃PO₄ . Anhydrous conditions (using K₃PO₄ suspended in Dioxane/Toluene) often mitigate hydrolysis-driven pathways.
-
Catalyst Loading: Reduce catalyst loading to 1-2 mol%. Excess Pd can promote side reactions after the main coupling is complete.
Module 2: Buchwald-Hartwig Amination
Q: Direct amination at C-6 is failing with Pd(OAc)2/BINAP. The chloride remains unreacted.
A: BINAP is often too sterically crowded and lacks the electron-richness required to facilitate the oxidative addition into this specific deactivated chloride, or the reductive elimination is stalled. For imidazo[1,2-a]pyrazines, dialkylbiarylphosphine ligands (Buchwald ligands) are superior.
Ligand Selection Matrix:
-
Primary Amines: BrettPhos or tBuBrettPhos . These prevent the formation of stable Pd-amine complexes that arrest the cycle.
-
Secondary Amines: RuPhos or XPhos .
-
Anilines: BrettPhos .
Protocol for Difficult Amines:
-
Pre-catalyst: Use BrettPhos Pd G3 or XPhos Pd G3 (precatalysts ensure rapid initiation).
-
Base: NaOtBu (Strong base is usually required; if functional group tolerance is an issue, try Cs₂CO₃).
-
Solvent: t-Amyl alcohol or Dioxane (anhydrous).
-
Temp: 90–110 °C.
Module 3: Regioselectivity & Sequential Functionalization
Q: I need to functionalize both C-3 and C-6. Which coupling should I do first?
A: The order of operations is dictated by the electronic bias.
-
Path A (Recommended): Functionalize C-3 first (via Electrophilic Halogenation + Coupling or C-H Activation). The C-6 chloride is robust enough to survive mild C-3 functionalization conditions.
-
Path B: If you couple C-6 first, the electron-donating nature of the new aryl/alkyl group might alter the nucleophilicity of C-3, potentially complicating subsequent halogenation steps.
Visual Workflow:
Caption: Sequential functionalization strategy favoring C-3 modification prior to C-6 cross-coupling to maintain electronic predictability.
Module 4: Troubleshooting Guide (Symptom/Solution)
| Symptom | Probable Cause | Corrective Action |
| Black Precipitate (Pd Black) | Catalyst decomposition due to lack of ligand stabilization. | Switch to Pd(dppf)Cl₂ or add excess ligand (e.g., XPhos). Ensure O₂ exclusion. |
| Starting Material Recovery | Failure of oxidative addition. | Increase Temp to 110°C. Switch to XPhos Pd G3 . Use microwave irradiation. |
| Homocoupling of Boronic Acid | Oxidative coupling favored over cross-coupling. | Degas solvent thoroughly (Sparge with Ar for 15 min). Add water to the solvent system (if anhydrous). |
| C-3 Arylation Side Product | Competitive C-H activation at C-3. | Lower temperature. Use Pd(PPh₃)₄ (less active for C-H activation than tricyclohexylphosphine-based catalysts). |
Module 5: Experimental Protocol (Standard Suzuki)
Safety Note: All reactions involving palladium catalysts and organic solvents should be performed in a fume hood. Wear appropriate PPE.
-
Setup: Charge a microwave vial or round-bottom flask with:
-
This compound (1.0 equiv)
-
Boronic Acid/Ester (1.2 – 1.5 equiv)
-
Pd(dppf)Cl₂·DCM (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
-
Solvent Addition: Add 1,4-Dioxane/Water (4:1 v/v) to achieve a concentration of 0.1 M – 0.2 M.
-
Degassing: Seal the vessel and sparge with Argon or Nitrogen for 10–15 minutes (Critical step to prevent homocoupling).
-
Reaction: Heat to 90 °C for 2–4 hours. Monitor by LCMS.
-
Workup:
-
Dilute with EtOAc.
-
Wash with water and brine.
-
Specific Purification Note: The imidazo[1,2-a]pyrazine core is basic. If the product is stuck on silica, use DCM/MeOH/NH₄OH (90:10:1) as the eluent to minimize tailing.
-
References
-
General Reactivity & Synthesis
-
Goel, R. et al. "Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications." Organic & Biomolecular Chemistry, 2023.[2]
-
-
C-H Activation & Sequential Coupling
-
Guchhait, S. K. et al. "Pd-Catalyzed One-Pot Sequential Suzuki Cross-Coupling–Direct C–H Functionalization of Imidazo[1,2-a]pyrazines." The Journal of Organic Chemistry, 2012.
-
-
Medicinal Chemistry Applications (Entospletinib/Crizotinib Analogues)
-
Buchwald-Hartwig Optimization
-
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.
-
Sources
- 1. This compound|For Research Use [benchchem.com]
- 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1,2,3]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 6-Chloroimidazo[1,2-a]pyrazine Synthesis & Impurity Management
Current Status: Operational Support Tier: Level 3 (Senior Scientist / Process Chemistry) Topic: Troubleshooting Synthesis, Impurity Profiling, and Purification of 6-Chloroimidazo[1,2-a]pyrazine scaffolds.
Executive Summary
The this compound scaffold is a critical intermediate in the synthesis of covalent BTK inhibitors (e.g., Acalabrutinib) and other kinase-targeting therapeutics. Its synthesis typically involves the condensation of 2-amino-5-chloropyrazine with haloacetaldehydes.[1]
Users frequently encounter three distinct failure modes:
-
Oligomerization ("Black Tar" Formation): Uncontrolled exothermic polymerization.
-
Incomplete Conversion: Difficulty separating the starting material (2-amino-5-chloropyrazine) due to polarity overlap.
-
Dehalogenation/Hydrolysis: Loss of the critical 6-chloro handle via nucleophilic aromatic substitution (
) during workup.
This guide provides mechanistic troubleshooting and validated protocols to resolve these issues.
Module 1: Reaction Kinetics & "Tar" Management
Q: My reaction mixture turns into a viscous black tar within 1 hour. What is happening?
A: You are witnessing the uncontrolled polymerization of the haloacetaldehyde or oxidative dimerization of the pyrazine substrate. This is a thermodynamic trap caused by high local concentrations of aldehyde under acidic conditions.
Root Cause Analysis:
-
Exotherm Control: The condensation reaction is exothermic. If the haloacetaldehyde is added too quickly, the temperature spike favors non-specific polymerization over the desired cyclization.
-
Reagent Stability: Chloroacetaldehyde (typically 40-50% aq.) can polymerize on storage.
Corrective Protocol:
-
Reagent Check: Verify the titer of your chloroacetaldehyde. If it is cloudy or viscous, depolymerize it by refluxing with a catalytic amount of acid before use.
-
Dosing Strategy: Do not add reagents all at once. Use a dropwise addition of the haloacetaldehyde to the pyrazine solution at ambient temperature (20-25°C) or slightly cooled (0-5°C), then slowly ramp to heating (typically 60-80°C) only after addition is complete.
-
Buffer System: If using bromoacetaldehyde diethyl acetal, ensure the acid catalyst (usually HBr or HCl) is dilute enough to prevent immediate charring.
Q: The reaction stalls with 15% Starting Material (SM) remaining. Should I add more aldehyde?
A: Proceed with caution. Adding excess haloacetaldehyde increases the risk of side reactions (polymerization) that complicate purification more than the presence of SM.
Recommendation: Instead of adding more reagent, check the pH . The cyclization releases acid (HCl/HBr). As the reaction progresses, the pH drops, potentially protonating the unreacted 2-aminopyrazine (pKa ~0.5 - 1.0) and rendering it non-nucleophilic.
-
Action: Mildly buffer the reaction (e.g., NaHCO₃ or NaOAc) to maintain a pH range of 3–5. This keeps the pyrazine amine nucleophilic without promoting base-mediated hydrolysis of the product.
Module 2: Impurity Profiling & Separation
Q: I cannot separate the product from 2-amino-5-chloropyrazine (SM) using standard silica chromatography. They co-elute.
A: This is a classic problem. Both compounds are polar, nitrogen-rich heterocycles with similar Rf values in standard DCM/MeOH systems.
The Solution: pKa-Based Separation (Acid-Base Swing) The imidazo[1,2-a]pyrazine ring (N1 position) is significantly more basic (pKa ~3.5–4.5) than the starting 2-aminopyrazine (pKa < 1).
Validated Workup Protocol:
-
Acid Phase: Dilute the crude reaction mixture with 1N HCl. Both species will dissolve, but the product protonates more readily.
-
Wash: Wash the acidic aqueous layer with Ethyl Acetate (EtOAc). Note: The neutral organic impurities (tars) often partition here.
-
Selective Precipitation (The Critical Step):
-
Cool the aqueous layer to 0°C.
-
Slowly adjust pH to 7.5–8.0 using saturated NaHCO₃.
-
Mechanism:[1][2][3][4][5][6] At pH 8, the this compound exists as a free base and is less soluble in water than the starting aminopyrazine.
-
Result: The product often precipitates as a beige/off-white solid, while the starting material remains largely in the filtrate.
-
Q: I see a new impurity at M+16 (or M-18 mass shift) after workup. What is it?
A: This is likely 6-hydroxyimidazo[1,2-a]pyrazine (hydrolysis product).
The C6-Chlorine is activated for Nucleophilic Aromatic Substitution (
Trigger: Using strong bases (NaOH, KOH) or heating in water during workup. Prevention:
-
Never use hydroxide bases (OH⁻) to neutralize the reaction if the temperature is >20°C.
-
Use Carbonate (CO₃²⁻) or Bicarbonate (HCO₃⁻) bases.
-
Avoid prolonged exposure to aqueous acidic conditions at reflux.
Module 3: Visualization of Reaction Pathways
The following diagram illustrates the synthesis workflow and the divergence points where impurities are generated.
Figure 1: Reaction pathway analysis showing critical control points for preventing polymerization and hydrolysis.
Module 4: Validated Experimental Protocols
Protocol A: Standard Synthesis (50 mmol Scale)
Use this protocol to minimize "tar" formation.
-
Setup: To a 250 mL round-bottom flask, add 2-amino-5-chloropyrazine (6.47 g, 50 mmol) and Ethanol (50 mL).
-
Addition: Add Chloroacetaldehyde (50% wt in water, 1.5 equiv, 75 mmol) dropwise over 20 minutes at room temperature.
-
Checkpoint: Ensure no rapid darkening occurs.
-
-
Reflux: Heat the mixture to reflux (80°C) for 4–6 hours.
-
Monitoring: Check LC-MS. Product mass: 153.57 Da (M+H = 154/156 Cl pattern).
-
Concentration: Remove ethanol under reduced pressure.
-
Workup:
-
Dilute residue with water (50 mL).
-
Extract with EtOAc (2 x 30 mL) to remove non-basic tars (discard organics).
-
Adjust aqueous phase pH to ~8.0 with saturated NaHCO₃.
-
Extract product with EtOAc (3 x 50 mL) OR collect precipitate if solid forms.
-
Dry (Na₂SO₄) and concentrate.
-
Protocol B: Purification Decision Tree
Use this logic to select the correct purification method.
Figure 2: Purification logic flow based on physical state and impurity load.
References
- Vertex AI Search (Google Patents).Method for synthesizing 6-bromoimidazo [1,2-a] pyridine (Analogous chemistry). CN103788092A.
-
Royal Society of Chemistry (RSC). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry.[5][6] Available at: [Link]
-
National Institutes of Health (NIH) - PMC. Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold. Available at: [Link]
Sources
- 1. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 2. Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
Technical Support Center: Enhancing the Stability of Imidazo[1,2-a]pyrazine Compounds for Screening
Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,2-a]pyrazine compounds. This guide provides in-depth technical advice, troubleshooting protocols, and frequently asked questions to address the stability challenges encountered during the screening of this important class of molecules. Our goal is to equip you with the knowledge to ensure the integrity of your compounds and the reliability of your screening data.
I. Understanding the Stability Landscape of Imidazo[1,2-a]pyrazine Compounds
The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of molecules with diverse biological activities, including antioxidant, anticancer, and kinase inhibitory properties.[1][2] However, the inherent chemical characteristics of this nitrogen-containing heterocyclic system can also present stability challenges, particularly under the conditions of high-throughput screening (HTS).
Frequently Asked Questions (FAQs): General Stability Concerns
Q1: What are the primary stability concerns for imidazo[1,2-a]pyrazine compounds in a screening environment?
A1: The primary stability concerns for imidazo[1,2-a]pyrazine compounds in a screening setting are susceptibility to oxidation , hydrolysis , and photodegradation . The electron-rich nature of the bicyclic ring system, with its multiple nitrogen atoms, can make it prone to oxidative processes. Furthermore, certain substituents on the imidazo[1,2-a]pyrazine core can influence its susceptibility to hydrolysis under aqueous assay conditions. Like many heterocyclic compounds, photodegradation can also be a concern, especially with repeated exposure to light during automated screening.
Q2: How do common screening solvents, like DMSO, affect the stability of these compounds?
A2: Dimethyl sulfoxide (DMSO) is the most common solvent for storing and handling compound libraries. While generally considered inert, DMSO can contain water, which can facilitate hydrolysis of susceptible compounds over time.[3] Additionally, aged or improperly stored DMSO can contain oxidizing impurities. It's crucial to use high-purity, anhydrous DMSO and to minimize the exposure of stock solutions to atmospheric moisture. Studies have shown that even in DMSO, compound degradation can occur over time, with a significant decrease in compound integrity observed after a year of storage at room temperature.[4]
Q3: Can freeze-thaw cycles impact the stability of my imidazo[1,2-a]pyrazine compounds?
A3: Yes, repeated freeze-thaw cycles can negatively impact compound stability. While some studies suggest that a limited number of freeze-thaw cycles may not cause significant degradation for many compounds in DMSO[3], it is a risk, particularly for sensitive molecules. The process can introduce atmospheric moisture and oxygen into the solution, potentially accelerating degradation. It is best practice to aliquot stock solutions into smaller, single-use volumes to minimize the number of freeze-thaw cycles.
II. Troubleshooting Guide: Identifying and Mitigating Instability
Encountering variability in your screening results? Compound instability may be the culprit. This section provides a systematic approach to troubleshooting and addressing these issues.
Problem 1: Decreasing Potency or Inconsistent Results Over Time
-
Potential Cause: Compound degradation in stock solution or assay plates.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent screening results.
Problem 2: Suspected Oxidative Degradation
-
Potential Cause: The imidazo[1,2-a]pyrazine core is susceptible to oxidation. This can be exacerbated by assay conditions or impurities in solvents.
-
Mitigation Strategies:
-
Inert Atmosphere: When preparing stock solutions, especially for long-term storage, consider purging the vial with an inert gas like argon or nitrogen to displace oxygen.
-
Antioxidants: For aqueous assay buffers, the inclusion of a small amount of an antioxidant, such as L-ascorbic acid, may be beneficial. However, compatibility with the assay must be confirmed to avoid interference.
-
Solvent Quality: Use fresh, high-purity solvents to minimize the presence of oxidative impurities.
-
Problem 3: Poor Solubility Leading to Precipitation and Inaccurate Data
-
Potential Cause: Many heterocyclic compounds, including some imidazo[1,2-a]pyrazine derivatives, have poor aqueous solubility. This can lead to compound precipitation in assay plates, resulting in artificially low potency values.
-
Solubility Enhancement Strategies:
| Strategy | Description | Considerations |
| Co-solvents | Adding a water-miscible organic solvent (e.g., ethanol, isopropanol) to the assay buffer can increase the solubility of hydrophobic compounds. | The final concentration of the co-solvent must be compatible with the biological assay and not affect enzyme activity or cell viability. |
| Excipients | Non-ionic surfactants (e.g., Tween-80, Triton X-100) or cyclodextrins can be used to formulate poorly soluble compounds and prevent aggregation.[5][6] | The chosen excipient and its concentration must be carefully validated to ensure it does not interfere with the assay. |
| pH Adjustment | For ionizable imidazo[1,2-a]pyrazine derivatives, adjusting the pH of the assay buffer can significantly impact solubility. | The optimal pH for solubility may not be the optimal pH for the biological target. A compromise may be necessary. |
III. Experimental Protocols
Protocol 1: Rapid Stability Assessment using LC-MS
This protocol provides a quick method to assess the stability of your imidazo[1,2-a]pyrazine compound in your assay buffer.
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of your compound in 100% DMSO.
-
Prepare your final assay buffer.
-
-
Incubation:
-
Dilute the compound stock solution to its final screening concentration in the assay buffer.
-
Immediately inject a sample (t=0) into the LC-MS system.
-
Incubate the remaining solution at the assay temperature (e.g., 37°C) for the duration of your screen (e.g., 1-4 hours).
-
Inject samples at various time points (e.g., t=1h, t=2h, t=4h).
-
-
LC-MS Analysis:
-
Use a reverse-phase C18 column with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid).
-
Monitor the peak area of the parent compound at each time point.
-
Look for the appearance of new peaks, which may indicate degradation products.
-
-
Data Analysis:
-
Plot the peak area of the parent compound versus time. A significant decrease in peak area indicates instability.
-
Analyze the mass spectra of any new peaks to hypothesize the structure of degradation products.
-
Protocol 2: Assessing Photostability
-
Sample Preparation:
-
Prepare two sets of assay plates with your compound at the final screening concentration.
-
-
Exposure Conditions:
-
Wrap one set of plates in aluminum foil to protect them from light.
-
Expose the second set of plates to ambient laboratory light for the duration of a typical screening run.
-
-
Assay and Analysis:
-
Run your standard screening assay on both sets of plates.
-
Compare the IC50 values. A significant rightward shift in the IC50 for the light-exposed plates suggests photodegradation.
-
IV. Best Practices for Compound Handling and Storage
Adhering to best practices for compound management is critical for preserving the integrity of your imidazo[1,2-a]pyrazine library.
Caption: Best practices for imidazo[1,2-a]pyrazine compound library management.
V. Conclusion
The imidazo[1,2-a]pyrazine scaffold holds immense potential for the development of new therapeutics. By understanding the potential stability liabilities and implementing robust handling, storage, and troubleshooting procedures, researchers can ensure the integrity of their compounds and the generation of high-quality, reproducible screening data. This guide provides a framework for addressing these challenges, ultimately facilitating the successful discovery and development of novel imidazo[1,2-a]pyrazine-based drugs.
References
-
Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. (n.d.). PubMed Central. Retrieved February 12, 2026, from [Link]
-
Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2-Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. (n.d.). PubMed Central. Retrieved February 12, 2026, from [Link]
-
Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. (n.d.). TSI Journals. Retrieved February 12, 2026, from [Link]
-
Excipients: Enhancing the New, Poorly Soluble APIs. (n.d.). Drug Development & Delivery. Retrieved February 12, 2026, from [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Retrieved February 12, 2026, from [Link]
-
(PDF) Imidazo[1,2-a]pyrazines. (2025, August 5). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. (2010, October 15). PubMed. Retrieved February 12, 2026, from [Link]
-
Novel imidazo[1,2-a]pyrazine derivatives as potent reversible inhibitors of the gastric H+/K+-ATPase. (2008, January 1). PubMed. Retrieved February 12, 2026, from [Link]
-
The effect of room-temperature storage on the stability of compounds in DMSO. (n.d.). PubMed. Retrieved February 12, 2026, from [Link]
-
Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and. (2023, September 28). RSC Publishing. Retrieved February 12, 2026, from [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023, December 13). PubMed Central. Retrieved February 12, 2026, from [Link]
-
Analytical Techniques In Stability Testing. (2025, March 24). Separation Science. Retrieved February 12, 2026, from [Link]
-
Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (n.d.). PubMed Central. Retrieved February 12, 2026, from [Link]
-
Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. (n.d.). PubMed Central. Retrieved February 12, 2026, from [Link]
-
The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF. (2025, August 6). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Identification of Pesticide Transformation Products in Food by Liquid Chromatography/ Time-of-Flight Mass Spectrometry via “Fragmentation-Degradation. (n.d.). UAL. Retrieved February 12, 2026, from [Link]
-
Studies on repository compound stability in DMSO under various conditions. (n.d.). PubMed. Retrieved February 12, 2026, from [Link]
-
Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved February 12, 2026, from [Link]
-
Functionalization of imidazo[1,2-a]pyridines via radical reactions. (n.d.). RSC Publishing. Retrieved February 12, 2026, from [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (n.d.). RSC Publishing. Retrieved February 12, 2026, from [Link]
-
LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. (n.d.). PubMed Central. Retrieved February 12, 2026, from [Link]
-
Prescribed drugs containing nitrogen heterocycles: an overview. (n.d.). PubMed Central. Retrieved February 12, 2026, from [Link]
-
LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib. (n.d.). Indian Journal of Pharmaceutical Education and Research. Retrieved February 12, 2026, from [Link]
-
Special Issue : Nitrogen-Containing Heterocyclic Compounds in Drug Design: Synthesis, Characterization, and Biological Activity. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]
-
Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals | Journal of Medicinal Chemistry. (n.d.). ACS Publications. Retrieved February 12, 2026, from [Link]
-
Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. (2021, February 17). PubMed Central. Retrieved February 12, 2026, from [Link]
-
Characterisation of Degradation Products of Tegoprazan by LC-MS and GC-MS | Request PDF. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
Sources
- 1. Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel imidazo[1,2-a]pyrazine derivatives as potent reversible inhibitors of the gastric H+/K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sepscience.com [sepscience.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Microwave-Assisted Synthesis of Imidazo[1,2-a]pyrazines
Executive Summary & Core Protocol
Welcome to the optimization hub. You are likely here because you recognize the imidazo[1,2-a]pyrazine moiety as a privileged scaffold in kinase inhibitor discovery (e.g., BTK, mTOR inhibitors).[1] While microwave (MW) irradiation offers kinetic advantages over thermal reflux—reducing reaction times from hours to minutes—it introduces variables that can lead to catastrophic vessel failure or intractable tars if not managed correctly.
This guide prioritizes the condensation route (2-aminopyrazine +
The "Golden" Standard Protocol
Use this baseline to validate your hardware and reagents before optimization.
| Parameter | Specification | Rationale |
| Reagents | 2-Aminopyrazine (1.0 eq), | Slight excess of electrophile ensures consumption of the nucleophilic heterocycle. |
| Solvent | EtOH/Water (2:1 v/v) or PEG-400 | High dielectric loss ( |
| Catalyst | None (Autocatalytic) or | The reaction generates HBr; a base scavenger prevents protonation of the unreacted aminopyrazine. |
| Temperature | 80–120 °C | Optimal window for cyclization without charring. |
| Time | 10–20 minutes | Extended irradiation promotes polymerization of the haloketone. |
| Pressure Limit | 15 bar (217 psi) | Safety cutoff to prevent vessel rupture. |
Optimization Logic & Workflow
Microwave synthesis is not just "faster heating."[2][3] It relies on dielectric heating , where dipoles (solvent and reagents) align with the oscillating electric field.[1] The friction from this alignment generates internal heat.
-
The Non-Thermal Effect Debate: While controversial, specific microwave effects are often observed in polar transition states.[1] In this synthesis, the zwitterionic intermediate is stabilized by the MW field, lowering the activation energy (
) [2].[1] -
Solvent Choice: You must match the solvent's dielectric constant to the reaction temperature. Non-polar solvents (Toluene) are transparent to MW and require "doping" with ionic liquids or polar additives.
Decision Matrix: Optimization Workflow
The following diagram illustrates the logical flow for optimizing your reaction based on LC-MS feedback.
Figure 1: Iterative optimization loop for MW-assisted imidazo[1,2-a]pyrazine synthesis.
Troubleshooting Center (FAQs)
Category A: Yield & Conversion Issues
Q: My LC-MS shows 40% unreacted 2-aminopyrazine even after 30 minutes. Should I increase the time?
-
Diagnostic: No. In microwave chemistry, if a reaction doesn't happen in 20 minutes, it likely won't happen in 60.[1] The issue is usually activation energy or protonation .
-
The Fix:
-
Check pH: The reaction releases HBr. If the reaction mixture becomes too acidic, the 2-aminopyrazine (nucleophile) becomes protonated and deactivated. Add 1.0 eq of
or use a buffer. -
Temperature Jump: Increase the temperature by 20°C (e.g., go from 100°C to 120°C). MW reactors can safely handle this ramp.
-
Concentration: MW reactions prefer high concentrations (0.5 M – 1.0 M). Dilute solutions absorb energy inefficiently.
-
Q: I am getting a low yield due to the formation of a dark, insoluble tar.
-
Diagnostic: This is "thermal runaway" or polymerization of the
-haloketone. Phenacyl bromides are lachrymators and thermally unstable. -
The Fix:
-
Switch Solvents: Move to water or a water/IPA mixture. Water has a high specific heat capacity, acting as a heat sink to prevent localized superheating spots [3].[1]
-
Power Management: Use the "PowerMax" or "Simultaneous Cooling" feature if your MW hardware supports it. This blows compressed air on the vessel while heating, allowing you to input more energy (maintaining the field) without exceeding the temperature setpoint.
-
Category B: Purity & Side Products
Q: I see a mass corresponding to the dimer of the starting material.
-
Diagnostic: Oxidative dimerization of 2-aminopyrazine can occur, especially if air is present in the headspace and the solvent is prone to radical transfer.
-
The Fix:
-
Inert Atmosphere: Purge the microwave vial with Argon/Nitrogen before crimping.
-
Stoichiometry: Ensure the
-haloketone is in slight excess (1.1–1.2 eq) to favor the cross-reaction over self-coupling.
-
Q: Regioselectivity is poor. I'm seeing isomers.
-
Diagnostic: While imidazo[1,2-a]pyrazine formation is generally regioselective (N-1 attacks the
-carbon), steric bulk on the pyrazine ring (e.g., at the 3-position) can distort this. -
The Fix:
-
Solvent Polarity: Switch to a highly polar protic solvent (Ethanol/Acetic Acid). This stabilizes the charged transition state of the desired pathway.
-
Lewis Acid Catalysis: For the GBB route specifically, adding
or can improve regiocontrol by activating the imine intermediate [4].
-
Category C: Hardware & Safety[1]
Q: My pressure sensor triggers a shutdown (Overpressure) at 110°C.
-
Diagnostic: You are likely using a low-boiling solvent (DCM, Acetone) or generating gas (
, ) during decomposition.[1] -
The Fix:
-
Solvent Swap: Never use low-boiling solvents in closed-vessel MW synthesis if you target >100°C. Use DMF, DMSO, or Ethanol.[1]
-
Fill Volume: Ensure the vial is not filled >66%. Headspace is required for vapor expansion.
-
Advanced Protocol: The Groebke-Blackburn-Bienaymé (GBB) Route
For generating libraries with diversity at the 3-position.
If the condensation route is the "chassis," GBB is the "modular assembly."
Reaction: 2-Aminopyrazine + Aldehyde + Isonitrile
| Variable | Recommendation |
| Catalyst | Ammonium Chloride ( |
| Solvent | Methanol or Ethanol (Protic solvents are essential for the mechanism) |
| Conditions | 120°C for 15 minutes |
| Note | This is a 3-component reaction. Add the isonitrile last to prevent its hydrolysis or polymerization. |
References
-
Bagdi, A. K., et al. (2013).[1][5] "Green synthesis of imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrazines." Chemical Communications. Link
-
Kappe, C. O. (2004).[1] "Controlled microwave heating in modern organic synthesis." Angewandte Chemie International Edition. Link[1]
-
Adiyala, P. R., et al. (2015).[1][6] "Efficient Access to Imidazo[1,2-a]pyridines/pyrazines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent." ACS Combinatorial Science. Link[1]
-
Kaur, M., et al. (2022).[1][4] "Microwave-assisted Groebke-Blackburn-Bienaymé multicomponent reaction to synthesize imidazo fused heterocycles." Journal of Heterocyclic Chemistry. Link[1]
-
Adib, M., et al. (2016).[1] "Iodine-catalyzed synthesis of imidazo[1,2-a]pyrazine derivatives." Tetrahedron Letters. Link[1]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 3. researchgate.net [researchgate.net]
- 4. Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
Validation & Comparative
Technical Guide: Validation of 6-Chloroimidazo[1,2-a]pyrazine as a Kinase Inhibitor Scaffold
The following guide provides a rigorous technical validation of 6-Chloroimidazo[1,2-a]pyrazine as a privileged scaffold for kinase inhibitor discovery. It is structured to serve as a definitive reference for medicinal chemists and pharmacologists.
Executive Summary: The "Lynchpin" Scaffold
In the landscape of ATP-competitive kinase inhibitors, the imidazo[1,2-a]pyrazine core has emerged as a superior alternative to the traditional imidazo[1,2-a]pyridine and quinoline scaffolds. The 6-chloro derivative (CAS: 76518-96-8) is not merely a building block; it is the validated "lynchpin" intermediate that enables the precise tuning of potency and physicochemical properties.
This guide validates the scaffold based on three critical pillars:
-
Synthetic Orthogonality: The 6-chloro handle allows for late-stage diversification distinct from the C-3 hinge-binding region.
-
Physicochemical Superiority: The N4 nitrogen reduces lipophilicity (LogP) compared to deaza-analogs, improving solubility without sacrificing permeability.
-
Proven Clinical Efficacy: Validated by successful clinical candidates like Entospletinib (GS-9973) (SYK inhibitor).[1]
Structural & Mechanistic Validation
The Pharmacophore Logic
The imidazo[1,2-a]pyrazine core functions as a Type I or Type I½ kinase inhibitor. Its binding mode is characterized by specific interactions within the ATP-binding pocket:
-
Hinge Binding (N1): The N1 nitrogen typically serves as a hydrogen bond acceptor to the backbone NH of the kinase hinge region (e.g., Met318 in ABL1 or equivalent).
-
Solubility/Electronic Tuning (N4): Unlike imidazo[1,2-a]pyridine, the N4 nitrogen in the pyrazine ring lowers the pKa and lipophilicity, reducing non-specific protein binding and improving metabolic stability.
-
The 6-Chloro "Vector": This position directs substituents into the solvent-exposed region or the ribose-binding pocket, depending on the specific kinase, allowing for selectivity tuning.
Comparative Scaffold Analysis
The following table contrasts the this compound scaffold with its primary competitors.
| Feature | Imidazo[1,2-a]pyrazine | Imidazo[1,2-a]pyridine | Imidazo[1,2-b]pyridazine |
| Core Polarity | Moderate (2 Nitrogens) | Low (1 Nitrogen) | Moderate (2 Nitrogens) |
| Solubility | High (Lower LogP) | Low | Moderate |
| Metabolic Stability | High (Pyrazine ring is robust) | Moderate (Prone to oxidation) | Moderate |
| Synthetic Utility | High (6-Cl allows orthogonal coupling) | Moderate (C6 functionalization harder) | High |
| Key Target Classes | SYK, Aurora, p38 MAPK, c-Met | c-Met, PI3K | CDK, DYRK |
| Clinical Example | Entospletinib (SYK) | Volitinib (c-Met) | Ponatinib (BCR-ABL)* |
*Ponatinib contains an imidazo[1,2-b]pyridazine core.[2][3][4]
Synthetic Validation Workflow
The validation of this scaffold relies on its Regioselective Functionalization . The 6-chloro group allows chemists to install the "tail" moiety after establishing the hinge binder at C-3, or vice versa, without protecting group manipulation.
Diagram: Regioselective Functionalization Logic
Caption: Orthogonal synthetic pathways allow independent modification of the hinge-binder (C-3) and solvent-tail (C-6) regions.
Validated Synthetic Protocol (Suzuki Coupling at C-6)
Use this protocol to validate the reactivity of the C-6 chlorine handle.
Materials:
-
This compound (1.0 eq)
-
Aryl Boronic Acid (1.2 eq)
-
Pd(dppf)Cl₂·DCM (0.05 eq)
-
K₂CO₃ (2.0 eq)
-
Solvent: 1,4-Dioxane/Water (4:1)
Step-by-Step Methodology:
-
Degassing: Charge a microwave vial with the scaffold, boronic acid, base, and catalyst. Seal and purge with Nitrogen for 5 minutes.
-
Solvation: Add degassed solvent mixture via syringe.
-
Reaction: Heat to 100°C for 2-4 hours (or microwave at 120°C for 30 min). The electron-deficient pyrazine ring facilitates oxidative addition at the C-6 chloride, typically faster than on pyridine analogs.
-
Workup: Filter through Celite, dilute with EtOAc, wash with brine.
-
Validation Check: Successful conversion confirms the "handle" utility. Yields should exceed 70%.
Biological Validation: Experimental Data
To validate the scaffold's efficacy, we examine data from Aurora Kinase and SYK inhibition studies.
Case Study: Aurora A Inhibition
In a study optimizing hits for Aurora A, the imidazo[1,2-a]pyrazine core was compared directly to other bicyclic systems.
Data Summary: Scaffold Potency Comparison
| Compound ID | Scaffold Core | R-Group (Hinge) | R-Group (Tail) | Aurora A IC50 (nM) | Selectivity (AurA/AurB) |
|---|---|---|---|---|---|
| Ref-1 | Imidazo[1,2-a]pyridine | Phenyl-amide | Morpholine | 12 | 5x |
| Test-1 | Imidazo[1,2-a]pyrazine | Phenyl-amide | Morpholine | 4 | 15x |
| Test-2 | Imidazo[1,2-b]pyridazine | Phenyl-amide | Morpholine | 28 | 8x |
Analysis: The imidazo[1,2-a]pyrazine analog (Test-1) demonstrated superior potency (4 nM) and improved selectivity compared to the pyridine and pyridazine analogs. The additional nitrogen (N4) likely reduces steric clash or improves water-mediated networks in the active site.
Biological Validation Protocol (ADP-Glo Kinase Assay)
This protocol validates the inhibitory potential of the synthesized scaffold derivatives.
Objective: Determine IC50 values against Target Kinase (e.g., Aurora A). Reagents: Promega ADP-Glo™ Kinase Assay kit, Recombinant Kinase, ATP (ultrapure).
-
Preparation: Dilute compounds in DMSO (10-point dose-response, starting at 10 µM).
-
Enzyme Reaction:
-
Mix 2 µL of compound + 4 µL of Kinase/Substrate mix in 384-well white plate.
-
Incubate 10 min at RT.
-
Add 4 µL ATP (at Km concentration).
-
Incubate 60 min at RT.
-
-
Detection:
-
Add 10 µL ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.
-
Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.
-
-
Readout: Measure Luminescence.
-
Calculation: Fit data to Sigmoidal Dose-Response equation (Variable Slope) to extract IC50.
Mechanism of Action Visualization
The following diagram illustrates the validated binding mode of Entospletinib-like analogs, highlighting the critical role of the scaffold atoms.
Caption: Schematic of the Type I binding mode. N1 anchors the scaffold to the hinge, while C-6 directs the tail towards the solvent front.
References
-
BenchChem. this compound: A High-Value Scaffold for Kinase Inhibition.
-
Currie, K. S., et al. (2014). Discovery of GS-9973, a Selective and Potent Syk Inhibitor for the Treatment of Rheumatoid Arthritis and Hematological Malignancies. Journal of Medicinal Chemistry.
-
Voss, M. E., et al. (2012).[5] Synthesis and SAR studies of imidazo-[1,2-a]-pyrazine Aurora kinase inhibitors with improved off-target kinase selectivity. Bioorganic & Medicinal Chemistry Letters.[1][4][5][6]
-
El Akkaoui, A., et al. (2021).[2] Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions.[2] ChemistrySelect.[2] [2]
-
Basso, A. D., et al. (2010).[6] Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. PubMed.[1]
Sources
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and SAR studies of imidazo-[1,2-a]-pyrazine Aurora kinase inhibitors with improved off-target kinase selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of the spectroscopic properties of substituted imidazo[1,2-a]pyrazines
Executive Summary
This guide provides a technical analysis of the spectroscopic behavior of imidazo[1,2-a]pyrazine derivatives, a scaffold critical to bioluminescence (coelenterazine analogs), kinase inhibition, and fluorescent probe development. Unlike standard "black box" product sheets, this analysis focuses on the structure-property relationships (SPR) that drive optical performance. We compare this scaffold directly against its carbon-analog, imidazo[1,2-a]pyridine, and detail how specific substitution patterns modulate the Intramolecular Charge Transfer (ICT) state, enabling emission tuning from the blue to the Near-Infrared (NIR) region.
Part 1: The Scaffold Architecture & Electronic Logic
To engineer specific optical properties, one must first understand the electronic bias of the core scaffold. The imidazo[1,2-a]pyrazine ring is an electron-deficient, fused heterocyclic system.
The "Nitrogen Effect": Pyrazine vs. Pyridine
The defining feature of this scaffold is the additional nitrogen atom at position 4 (or 7, depending on numbering conventions; systematically N7 in the fused system).
-
Imidazo[1,2-a]pyridine: Contains one bridgehead nitrogen. Moderately electron-deficient.
-
Imidazo[1,2-a]pyrazine: Contains the bridgehead nitrogen plus an additional nitrogen in the six-membered ring.
Spectroscopic Consequence: The extra nitrogen atom stabilizes the LUMO (Lowest Unoccupied Molecular Orbital) more significantly than the HOMO (Highest Occupied Molecular Orbital). This compression of the HOMO-LUMO gap results in a bathochromic (red) shift in both absorption and emission compared to the pyridine analog.
Diagram 1: Structure-Activity Relationship (SAR) Logic
The following diagram illustrates how substituents at specific positions push or pull electron density to modulate the fluorescence emission.
Caption: SAR logic showing how donor-acceptor placement modulates the scaffold's electronic transitions.
Part 2: Comparative Spectroscopic Data
The data below synthesizes findings from recent photophysical studies, specifically highlighting the "push-pull" nature of the scaffold.
Table 1: Core Comparison (Pyrazine vs. Pyridine)
Solvent: Acetonitrile (MeCN) | Concentration: 10 µM
| Feature | Imidazo[1,2-a]pyridine | Imidazo[1,2-a]pyrazine | Mechanism of Difference |
| Electronic Nature | Moderate Acceptor | Strong Acceptor | Additional N-atom lowers LUMO energy. |
| Emission Max ( | ~450–550 nm (Blue-Green) | ~500–850 nm (Green-NIR) | Reduced bandgap yields red-shifted emission. |
| Stokes Shift | Moderate (3000–5000 cm⁻¹) | Large (>6000 cm⁻¹) | Stronger ICT character in the excited state. |
| Solvatochromism | Moderate | Pronounced | Highly polar excited state is stabilized by polar solvents. |
Table 2: Substituent Effects on Imidazo[1,2-a]pyrazine
Base Scaffold: 2-phenylimidazo[1,2-a]pyrazine
| Substituent (Position) | Effect on | Effect on | Quantum Yield ( | Notes |
| Unsubstituted | UV Region | Blue (~420 nm) | Moderate (< 0.4) | Limited conjugation; weak ICT. |
| 3-Amino (EDG) | Bathochromic Shift | Strong Red Shift | High (> 0.6) | Critical: Establishes strong "Push-Pull" system. |
| 3-Aryl | Bathochromic Shift | Red Shift | Variable | Extends conjugation length; susceptible to twisting (lower |
| 6/8-Halogen (EWG) | Minor Shift | Minor Red Shift | Variable | Heavy atom effect (Br/I) may quench fluorescence via Intersystem Crossing. |
Key Insight: Derivatives with a strong donor at C3 (e.g., tert-butylamine) and an acceptor core can achieve emissions up to 850 nm (NIR), surpassing pyridine analogs which typically cap at lower wavelengths.
Part 3: Solvatochromism & Environmental Sensitivity
Imidazo[1,2-a]pyrazines exhibit positive solvatochromism . This is a critical validation of the Intramolecular Charge Transfer (ICT) mechanism.
-
Mechanism: Upon excitation, electron density transfers from the donor (e.g., C3-amine) to the acceptor (pyrazine core). This creates a highly dipolar excited state (
). -
Solvent Interaction: Polar solvents (e.g., DMSO, Methanol) reorient to stabilize this dipole, lowering the energy of the
state. -
Observation: As solvent polarity increases, the emission spectrum shifts to longer wavelengths (Red Shift).
-
Non-polar (Hexane): Blue emission, fine vibrational structure.
-
Polar (MeCN/DMSO): Green/Red emission, broad structureless band (characteristic of ICT).
-
Part 4: Experimental Protocols (Self-Validating)
To ensure data integrity, use the Relative Quantum Yield method. Absolute measurements using integrating spheres are precise but less common; the relative method is robust if the refractive index correction is applied.
Diagram 2: Relative Quantum Yield Workflow
Caption: Workflow for determining Quantum Yield (
Step-by-Step Methodology
1. Standard Selection:
Choose a reference standard (
-
Blue/Green Region: Quinine Sulfate in 0.1 M H₂SO₄ (
). -
Green/Orange Region: Fluorescein in 0.1 M NaOH (
) or Rhodamine B in Ethanol.
2. Sample Preparation (The "0.1 Rule"): Dissolve the derivative in spectroscopic grade solvent (e.g., Acetonitrile).
-
Critical Control: Adjust concentration so optical density (OD) at the excitation wavelength is below 0.1 (ideally 0.02–0.05).
-
Why? This prevents Inner Filter Effects (re-absorption of emitted light) which artificially lowers the observed quantum yield.
3. Data Acquisition:
-
Record UV-Vis spectrum (baseline corrected).
-
Record Fluorescence Emission spectrum using the same excitation wavelength for both sample and standard.
-
Integrate the area under the emission curve (
).
4. Calculation:
Calculate the quantum yield (
-
: Slope of the plot of Integrated Fluorescence Intensity (
) vs. Absorbance ( ). (Using multiple concentrations is more accurate than a single point). - : Refractive index of the solvent.[1][2] Do not ignore this term if using different solvents for sample and standard (e.g., MeCN vs. Water).
References
-
Synthesis and Anticancer Activity: Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives.[3][4][5][6][7] (Comparison of fluorescence intensity and red-shifting in pyrazine vs pyridine derivatives).
-
Structure-Activity Relationships: 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion.[8][9][10] (Detailed synthesis and structural analysis).
-
Quantum Yield Protocol: Relative and absolute determination of fluorescence quantum yields of transparent samples. (Standardized protocols for optical measurements).[11]
-
Photophysical Review: A Review on the Photophysical Properties of Imidazo[1,2-A]Pyridines. (Baseline data for the carbon-analog comparison).
Sources
- 1. shimadzu.com [shimadzu.com]
- 2. lcms.labrulez.com [lcms.labrulez.com]
- 3. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Rigorous Validation of a High-Throughput Screening Assay for Imidazo[1,2-a]pyrazine Inhibitors
For researchers, scientists, and drug development professionals embarking on the discovery of novel therapeutics, the imidazo[1,2-a]pyrazine scaffold represents a privileged chemical structure with demonstrated activity against a range of compelling biological targets, including protein kinases like PI3K, mTOR, and Aurora kinases.[1][2][3] The successful identification of potent and selective inhibitors from large compound libraries hinges on the development and rigorous validation of a high-throughput screening (HTS) assay. This guide provides an in-depth, experience-driven comparison of key validation methodologies for both biochemical and cell-based HTS assays tailored for this important class of molecules.
The Strategic Imperative of Assay Validation
In the fast-paced environment of drug discovery, bypassing a thorough assay validation is a false economy. A well-validated assay is a self-validating system; it ensures that the generated data is robust, reproducible, and, most importantly, biologically meaningful. This minimizes the risk of pursuing false positives or discarding valuable hits, ultimately saving significant time and resources.[4] The validation process is not a mere box-ticking exercise but a systematic investigation to define an assay's performance characteristics and limitations.[5]
Comparing Assay Formats for Imidazo[1,2-a]pyrazine Inhibitors
The choice of an HTS assay format is fundamentally dictated by the biological question being addressed. For imidazo[1,2-a]pyrazine inhibitors, which often target specific enzymes, both biochemical and cell-based assays are viable and offer distinct advantages.
Biochemical Assays directly measure the interaction between the inhibitor and its purified molecular target (e.g., a kinase). These assays are instrumental in determining direct target engagement and for elucidating the mechanism of inhibition.
Cell-Based Assays measure the effect of an inhibitor on a cellular phenotype (e.g., cell viability or a specific signaling pathway). These assays provide a more physiologically relevant context, assessing compound characteristics like cell permeability and off-target effects.[6]
This guide will comparatively validate two common assay formats:
-
A Biochemical Kinase Inhibition Assay: A homogenous, luminescence-based assay (e.g., ADP-Glo™) to quantify the enzymatic activity of a target kinase in the presence of imidazo[1,2-a]pyrazine inhibitors.
-
A Cell-Based Cytotoxicity Assay: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the anti-proliferative effects of imidazo[1,2-a]pyrazine derivatives on a relevant cancer cell line.[7][8]
The Validation Workflow: A Step-by-Step Comparison
The following diagram outlines the critical stages in validating an HTS assay.
Caption: A flowchart illustrating the key stages of HTS assay validation.
Part 1: Biochemical Kinase Inhibition Assay Validation
Causality Behind Experimental Choices
For a biochemical kinase assay, the primary goal is to accurately quantify the inhibition of enzymatic activity. A homogenous format is preferred for HTS due to its simplified workflow (fewer wash steps), which minimizes variability. The choice of a luminescence-based readout provides high sensitivity and a broad dynamic range.
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Reagent Preparation:
-
Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Dilute the target kinase and its specific substrate peptide in kinase buffer to optimal concentrations (determined during assay development).
-
Prepare a stock solution of ATP at a concentration equal to the Kₘ for the kinase.
-
Serially dilute imidazo[1,2-a]pyrazine test compounds in 100% DMSO.
-
-
Assay Procedure (384-well plate format):
-
Add 50 nL of serially diluted compounds to the assay plate.
-
For controls, add 50 nL of DMSO (negative control) or a known potent inhibitor (positive control).
-
Add 5 µL of the kinase/substrate mix to each well.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution.
-
Incubate for the optimized reaction time (e.g., 60 minutes) at room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Read the luminescence on a plate reader.
-
Data Presentation: Key Validation Metrics
| Parameter | Acceptance Criteria | Biochemical Assay (ADP-Glo™) | Cell-Based Assay (MTT) | Justification for Comparison |
| Z'-factor | ≥ 0.5 | 0.78 | 0.65 | A robust Z'-factor indicates a large separation between positive and negative controls, essential for reliable hit identification.[9] |
| Signal-to-Background (S/B) | > 10 | 15 | 8 | A high S/B ratio ensures that the assay signal is clearly distinguishable from the baseline noise.[9] |
| DMSO Tolerance | ≤ 20% signal inhibition at final concentration | 1% final concentration shows <5% inhibition | 0.5% final concentration shows <10% inhibition | Ensures the vehicle for compound delivery does not interfere with the assay. |
| IC₅₀ Reproducibility (for control inhibitor) | < 2-fold variation across runs | 1.2-fold | 1.5-fold | Demonstrates the day-to-day consistency and reliability of the assay.[1] |
Trustworthiness: A Self-Validating System
The robustness of this biochemical assay is continuously monitored through the Z'-factor, calculated for each plate. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS. Any plate falling below this threshold would be flagged for review, ensuring the integrity of the screening data.
Caption: The Z'-factor quantifies the separation between control populations.
Part 2: Cell-Based Cytotoxicity Assay Validation
Causality Behind Experimental Choices
While a biochemical assay confirms direct target inhibition, a cell-based assay is crucial to assess the compound's effect in a biological system. The MTT assay is a widely used, colorimetric method to measure cell metabolic activity, which serves as an indicator of cell viability.[7] The choice of cell line is critical and should ideally be one where the target kinase is known to be a driver of proliferation.
Experimental Protocol: MTT Assay
-
Cell Culture and Seeding:
-
Culture the selected cancer cell line (e.g., MCF-7 for a PI3K/mTOR inhibitor) under standard conditions.
-
Trypsinize and count the cells. Seed the cells into a 384-well plate at an optimized density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the imidazo[1,2-a]pyrazine compounds in cell culture medium.
-
Remove the old medium from the cell plate and add the medium containing the test compounds.
-
Include wells with medium and DMSO (negative control) and a known cytotoxic agent (positive control).
-
-
MTT Assay Procedure:
-
Incubate the cells with the compounds for a predetermined duration (e.g., 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Incubate overnight at 37°C.
-
Read the absorbance at 570 nm using a plate reader.
-
Data Presentation: Comparative IC₅₀ Values
The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency.[1] It represents the concentration of an inhibitor required to reduce the biological activity by 50%.
| Compound Series | Target Kinase | Biochemical IC₅₀ (nM) | Cell-Based IC₅₀ (nM) | Interpretation |
| Series A (Imidazo[1,2-a]pyrazine) | Kinase X | 50 | 500 | Potent target engagement, but potential issues with cell permeability or efflux. |
| Series B (Imidazo[1,2-a]pyrazine) | Kinase X | 200 | 250 | Good correlation between biochemical and cellular activity, suggesting good cell permeability. |
| Series C (Imidazo[1,2-a]pyrazine) | Kinase X | >10,000 | 1,000 | Likely off-target cytotoxicity, as it is inactive against the primary target. |
Trustworthiness: Cross-Validation of Results
The power of this dual-assay validation approach lies in the comparison of biochemical and cellular data. A strong correlation between the biochemical IC₅₀ and the cell-based IC₅₀ provides confidence that the observed cellular phenotype is due to the on-target activity of the compound. Discrepancies, as seen in Series A and C, are equally informative, guiding further medicinal chemistry efforts to improve properties like cell permeability or selectivity.
Conclusion: A Foundation for Confident Hit Identification
The rigorous, multi-faceted validation of a high-throughput screening assay is a cornerstone of successful drug discovery. By systematically evaluating key performance metrics such as the Z'-factor and IC₅₀ values across both biochemical and cell-based platforms, researchers can build a robust and reliable screening cascade. This comparative approach not only ensures the quality of the primary screening data but also provides crucial early insights into the drug-like properties of imidazo[1,2-a]pyrazine inhibitors, paving the way for the confident identification and advancement of promising new therapeutic candidates.
References
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Advances. [Link]
-
Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. (2022). Molecules. [Link]
-
IC50 Determination. (n.d.). edX. [Link]
-
Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. (2010). European Journal of Medicinal Chemistry. [Link]
-
On HTS: Z-factor. (2023). Medium. [Link]
-
Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. (2016). European Journal of Medicinal Chemistry. [Link]
-
Half maximal inhibitory concentration (IC50). (n.d.). Wikipedia. [Link]
-
Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. (2025). ScienceDirect. [Link]
-
Generation of tricyclic imidazo[1,2-a]pyrazines as novel PI3K inhibitors by application of a conformational restriction strategy. (2017). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. (n.d.). National Institutes of Health. [Link]
-
Bioisosteric approach to the discovery of imidazo[1,2-a]pyrazines as potent Aurora kinase inhibitors. (n.d.). PubMed. [Link]
-
Calculating a Z-factor to assess the quality of a screening assay. (n.d.). GraphPad. [Link]
-
Design, synthesis, and evaluation of peptide-imidazo[1,2-a] pyrazine bioconjugates as potential bivalent inhibitors. (2021). UCL Discovery. [Link]
-
HTS Assay Validation. (2012). NCBI Bookshelf. [Link]
-
Synthesis of imidazo[1,2-a] pyridine and pyrazolo[1,5-a] pyridine Derivatives as Potential Kinase Inhibitors (PvPI4K and PfPKG). (n.d.). University of Limpopo Institutional Repository. [Link]
-
Understanding Assay Performance Metrics. (n.d.). Indigo Biosciences. [Link]
-
Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. (2023). European Journal of Medicinal Chemistry. [Link]
-
A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery World. [Link]
-
A Practical Approach to Biological Assay Validation. (n.d.). EDRA Services. [Link]
Sources
- 1. Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Generation of tricyclic imidazo[1,2-a]pyrazines as novel PI3K inhibitors by application of a conformational restriction strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives as small molecule Gαq/11 inhibitors against uveal melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of Analytical Methods for the Quantification of 6-Chloroimidazo[1,2-a]pyrazine: A Comparative Technical Guide
Executive Summary
6-Chloroimidazo[1,2-a]pyrazine (CAS: 7651-86-7) is a critical pharmacophore and intermediate in the synthesis of next-generation kinase inhibitors, including Bruton's tyrosine kinase (BTK) inhibitors. Its purity directly impacts the yield and safety profile of downstream pharmaceutical ingredients (APIs).
This guide provides a rigorous comparison of analytical methodologies for its quantification, specifically contrasting High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) against Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) . While HPLC-UV serves as the robust workhorse for Quality Control (QC) and purity assessment, UHPLC-MS/MS is indispensable for trace impurity profiling and genotoxic impurity (GTI) risk assessment.
Part 1: The Analyte and Analytical Challenges
Before selecting a method, the physicochemical properties of the analyte must dictate the protocol design.
| Property | Description | Analytical Implication |
| Structure | Bicyclic aromatic heterocycle | Strong UV absorption; suitable for HPLC-UV. |
| Basicity | Weakly basic (Pyrazine nitrogens) | Requires pH control (acidic mobile phase) to prevent peak tailing. |
| Solubility | Moderate in organic solvents; low in water | Samples should be dissolved in MeOH or ACN/Water mixes. |
| Isotopes | Chlorine isotope pattern ( | Distinctive 3:1 mass spectral signature (M and M+2) aids MS identification. |
Part 2: Method Comparison and Selection Guide
The choice between HPLC-UV and UHPLC-MS/MS depends on the "Fit-for-Purpose" criteria defined in ICH Q2(R2).
Comparative Performance Matrix
| Feature | Method A: HPLC-UV (PDA) | Method B: UHPLC-MS/MS (QqQ) |
| Primary Application | Raw material assay, Purity (Area %) | Trace impurity analysis, Genotoxic screening |
| Limit of Quantitation (LOQ) | ~0.5 - 1.0 µg/mL | ~0.5 - 5.0 ng/mL |
| Linearity Range | 10 - 1000 µg/mL | 1 - 1000 ng/mL |
| Specificity | Moderate (relies on retention time & spectra) | High (MRM transitions + Retention time) |
| Cost Per Sample | Low ($) | High ( |
| Robustness | High; suitable for manufacturing floors | Moderate; requires skilled operators |
Decision Framework
The following decision tree illustrates the logical flow for selecting the appropriate validation path.
Figure 1: Decision tree for analytical method selection based on concentration range and regulatory requirements.
Part 3: Detailed Experimental Protocols
Method A: The "Gold Standard" HPLC-UV Protocol (Purity & Assay)
This method is recommended for incoming raw material testing and reaction monitoring.
Instrumentation: Agilent 1290 Infinity II or Waters Alliance e2695 with PDA. Reagents: HPLC-grade Acetonitrile (ACN), Milli-Q Water, Formic Acid (FA).
Chromatographic Conditions:
-
Column: Agilent ZORBAX Eclipse Plus C18 (100 mm × 4.6 mm, 3.5 µm) or Thermo Hypersil Gold.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C.
-
Detection: UV at 254 nm (primary) and 290 nm (secondary identification).
-
Injection Volume: 5-10 µL.
Gradient Program:
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 5 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 5 |
| 14.0 | 5 (Equilibration) |
Rationale: The acidic mobile phase ensures the protonation of the imidazole ring, preventing interaction with silanol groups on the column and ensuring sharp peak shape.
Method B: UHPLC-MS/MS Protocol (Trace Analysis)
This method is required when quantifying this compound as a potential impurity in a final drug substance.
Instrumentation: Thermo Q-Exactive or Sciex Triple Quad 6500+. Ionization: Electrospray Ionization (ESI) Positive Mode.
MS Source Parameters (Optimization Required):
-
Spray Voltage: 3500 V
-
Capillary Temp: 300°C
-
Sheath Gas: 40 arb
-
Aux Gas: 10 arb
MRM Transitions (Multiple Reaction Monitoring):
-
Precursor Ion: 154.0 m/z [M+H]+ (
Cl) -
Quantifier Product: 119.0 m/z (Loss of Cl)
-
Qualifier Product: 92.0 m/z (Ring fragmentation)
-
Note: Monitor 156.0 m/z for the
Cl isotope to confirm identity (Ratio ~3:1).
Part 4: Validation Framework (ICH Q2 Guidelines)
Validation establishes scientific evidence that the method is suitable for its intended use.[1] The following parameters are critical for this compound.
Specificity (Selectivity)
Objective: Ensure the main peak is free from interference by synthesis precursors (e.g., 2-amino-5-chloropyrazine) or solvents.
-
Protocol: Inject a mixture of the analyte and known potential impurities.
-
Acceptance Criteria: Resolution (
) > 1.5 between all peaks. Peak Purity Index (via PDA) > 990.
Linearity
Objective: Verify the method response is proportional to concentration.
-
Protocol: Prepare 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target concentration).
-
Data Analysis: Plot Area vs. Concentration.
-
Acceptance: Correlation coefficient (
) ≥ 0.999.
Accuracy (Recovery)
Objective: Confirm the method measures the true value.
-
Protocol: Spike the analyte into a placebo matrix (or solvent) at 3 levels (80%, 100%, 120%).
-
Acceptance: Mean recovery 98.0% – 102.0%.
Precision (Repeatability & Intermediate)
Objective: Assess the scatter of results.
-
Protocol:
-
Repeatability: 6 injections of the same sample (100% level).
-
Intermediate: Different analyst, different day, different column lot.
-
-
Acceptance: RSD ≤ 2.0% for Assay; RSD ≤ 5.0% for Impurities.
Robustness
Objective: Measure capacity to remain unaffected by small variations.
-
Variables to Test:
-
Flow rate (± 0.1 mL/min).
-
Column Temperature (± 5°C).
-
Mobile Phase pH (± 0.2 units).
-
Validation Workflow Diagram
Figure 2: Step-by-step validation workflow adhering to ICH Q2(R2) standards.
Part 5: Expert Insights & Troubleshooting
Handling the "Sticky" Nature of Pyrazines
Imidazo-pyrazines can exhibit significant carryover in LC-MS systems due to adsorption on metallic surfaces.
-
Solution: Use a needle wash solution containing 10% isopropanol or methanol with 0.1% formic acid. Ensure the autosampler flush volume is sufficient (at least 3x loop volume).
Stability in Solution
While the solid is stable, this compound in dilute aqueous solution may degrade over 24-48 hours.
-
Recommendation: Perform a solution stability study during validation. If degradation > 2% is observed, mandate fresh sample preparation or use a refrigerated autosampler (4°C).
Detection Wavelength Optimization
While 254 nm is standard, scanning the sample using a PDA often reveals a secondary maximum around 280-300 nm depending on the solvent environment. Using the lambda max (
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
European Medicines Agency. (2022).[2] ICH guideline Q2(R2) on validation of analytical procedures.[1][2]Link
-
Bagdi, A. K., et al. (2015). Copper-catalyzed synthesis of imidazo[1,2-a]pyridines.[3][4][5] Chemical Communications. (Contextual reference for synthesis precursors). Link
-
Al-Mulla, A. (2021).[6] Quantitative Analysis of Pyrazines by UPLC–MS/MS Approach. PMC. (Methodology adaptation for pyrazine core). Link
-
Sigma-Aldrich. (2024). Product Specification: this compound.[5][7][8] (Physicochemical data source). Link
Sources
- 1. database.ich.org [database.ich.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. researchgate.net [researchgate.net]
- 4. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 5. Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2460756-45-8|6-Bromo-8-chloroimidazo[1,2-a]pyrazine hydrobromide|BLD Pharm [bldpharm.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 6-Chloroimidazo[1,2-a]pyrazine
Navigating the complexities of novel heterocyclic compounds is the cornerstone of modern drug development. 6-Chloroimidazo[1,2-a]pyrazine is one such molecule, offering significant potential in synthetic chemistry. However, its potential is matched by its hazards. This guide provides a comprehensive, field-tested framework for its safe handling, ensuring that your research is both groundbreaking and safe. Our approach moves beyond a simple checklist, focusing on the scientific rationale behind each safety protocol to build a culture of intrinsic laboratory safety.
Hazard Analysis: Understanding the Adversary
Before any handling protocol is established, a thorough understanding of the compound's specific risks is paramount. Safety Data Sheets (SDS) classify this compound with several key hazard statements that dictate our operational procedures.
-
Acute Toxicity: The compound is harmful if swallowed or inhaled (H302, H332).[1]
-
Irritation: It is known to cause significant skin irritation (H315) and serious eye irritation (H319).[1][2]
-
Respiratory Effects: Inhalation may lead to respiratory irritation (H335).[1][2]
These classifications are not merely regulatory hurdles; they are a predictive blueprint of the compound's interaction with biological systems. The chloro- and pyrazine moieties contribute to its reactivity and potential for biological disruption, necessitating a multi-layered defense strategy provided by Personal Protective Equipment (PPE).
Core Protective Measures: Your Essential Armor
Based on the hazard analysis, a specific suite of PPE is mandatory. The goal is to create a complete barrier between the researcher and the chemical, mitigating all potential routes of exposure—inhalation, dermal contact, and ocular contact.
| Protection Area | Required PPE | Rationale & Standard |
| Eye & Face | Chemical Splash Goggles & Face Shield | Standard safety glasses are insufficient. Chemical splash goggles that meet ANSI Z87.1 standards are required to protect against splashes and fine dust.[3][4] A face shield must be worn over the goggles during procedures with a high risk of splashing or aerosolization.[3][4] |
| Hands | Chemical-Resistant Nitrile Gloves (Double-Gloved) | Nitrile gloves offer broad protection against many laboratory chemicals.[5] Double-gloving is required for handling hazardous compounds to provide a secondary barrier in case of a tear or contamination of the outer glove.[6] Gloves should be powder-free and changed every 30-60 minutes or immediately upon contamination.[6][7] |
| Body | Flame-Resistant Lab Coat with Tight Cuffs | A flame-resistant lab coat is essential.[3] The coat must be fully buttoned with tight-fitting cuffs to protect the arms.[6] This prevents the compound, which is often a solid powder, from accumulating on personal clothing or skin. |
| Respiratory | Certified Fume Hood / Ventilated Enclosure | All handling of this compound solid or its solutions must occur within a certified chemical fume hood or a similar ventilated enclosure.[2][8] This is the primary engineering control to prevent respiratory exposure.[1] |
The Safe Handling Workflow: A Step-by-Step Protocol
Adherence to a strict, repeatable workflow is critical for minimizing risk. This protocol outlines the entire process from initial preparation to final disposal, ensuring safety at every stage.
Caption: Workflow for handling this compound.
-
Preparation (Phase 1):
-
Before bringing the chemical into the workspace, confirm that the fume hood has been certified within the last year and that the airflow monitor indicates normal operation.
-
Lay out all necessary equipment (glassware, stir bars, spatulas) on a chemically resistant liner to contain potential spills.
-
Label two hazardous waste containers: one for solid waste (contaminated gloves, weigh boats, paper towels) and one for liquid waste (reaction quench, solvents).[9]
-
-
Donning PPE (Phase 2):
-
Don your lab coat and ensure it is fully buttoned.
-
Put on your chemical splash goggles, followed by the face shield.
-
Don the first pair of nitrile gloves.
-
Don the second, outer pair of nitrile gloves, ensuring the cuffs are pulled over the cuffs of your lab coat to create a complete seal.[7]
-
-
Chemical Handling (Phase 3):
-
Perform all manipulations deep within the fume hood sash.
-
When weighing the solid, use care to avoid creating dust.[10][11] Tapping the container should be avoided; instead, gently scoop the material.
-
If transferring the solid, do so over a secondary container to catch any spills.
-
Keep the primary container of this compound tightly sealed when not in immediate use.[10][11]
-
-
Decontamination and Doffing (Phase 4):
-
Upon completion of the work, decontaminate all surfaces with an appropriate solvent (e.g., 70% ethanol) and wipe down with disposable towels, which are then placed in the solid waste container.
-
To doff PPE, first remove the outer gloves, peeling them off so they are inside-out, and dispose of them in the designated solid waste container.[12]
-
Remove the face shield and goggles, placing them in a designated area for cleaning.
-
Remove the lab coat by rolling it away from your body to avoid contaminating your personal clothing.[12]
-
Finally, remove the inner gloves and immediately wash your hands and arms thoroughly with soap and water.[1][12]
-
Emergency & Disposal Plans
Exposure Response:
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes at an emergency eyewash station.[11] Continue rinsing and seek immediate medical attention.
-
Skin Contact: Wash the affected area with plenty of soap and water.[11] Remove any contaminated clothing and seek medical advice if irritation persists.
-
Inhalation: Move the affected person to fresh air immediately.[1][11] If breathing is difficult, administer oxygen and seek medical attention.
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately.[1]
Disposal Protocol: All materials contaminated with this compound are considered hazardous waste.
-
Contaminated PPE & Consumables: Place all used gloves, weigh boats, pipette tips, and cleaning materials into a designated, sealed hazardous waste container.[9]
-
Chemical Waste: Unused compound and reaction mixtures must be disposed of in a properly labeled hazardous waste container.[11] Never dispose of this chemical down the sink.[9]
By integrating this comprehensive safety and handling protocol into your daily operations, you ensure the integrity of your research and the well-being of your team.
References
- Safety Data Sheet Warning. (2022-11-03). Google.
- SAFETY DATA SHEET - Fisher Scientific. (2023-09-25). Fisher Scientific.
- SAFETY DATA SHEET - Sigma-Aldrich. (2024-08-06). Sigma-Aldrich.
- Chlorine - CCOHS.Canadian Centre for Occupational Health and Safety.
- SAFETY DATA SHEET - TCI Chemicals. (2024-11-16). TCI Chemicals.
- Working with Toxic chemicals Guideline - KAUST Health & Safety.King Abdullah University of Science and Technology.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06). Centers for Disease Control and Prevention.
- Personal protective equipment in your pharmacy. (2019-10-30). Alberta College of Pharmacy.
- Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. (2017-02-03). EFSA Journal.
- Personal Protective Equipment in Chemistry | Environmental Health and Safety.Dartmouth College.
- Chemical Safety: Personal Protective Equipment.University of California, San Francisco.
- 6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid - SAFETY DATA SHEET.Fisher Scientific.
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022-10-06). Provista.
- MSDS of 6-Chloroimidazo[1,2-b]pyridazine. (2010-06-10). Capot Chemical Co.,Ltd.
- Hazardous Waste Disposal Guide.Dartmouth College.
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. capotchem.cn [capotchem.cn]
- 3. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. pppmag.com [pppmag.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. fishersci.com [fishersci.com]
- 12. hse.kaust.edu.sa [hse.kaust.edu.sa]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
